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  • Product: 4-methyl-1H-pyrrole-3-carbonitrile
  • CAS: 40167-38-2

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of 4-methyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Researchers

Introduction 4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) is a substituted pyrrole that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The pyrrole scaffold is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) is a substituted pyrrole that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The pyrrole scaffold is a cornerstone of numerous pharmaceuticals and natural products, making the unambiguous structural characterization of its derivatives essential for advancing drug discovery and development. Accurate spectroscopic data ensures compound identity, purity, and provides the foundation for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methyl-1H-pyrrole-3-carbonitrile. As experimentally derived spectra are not widely available in public repositories, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues.[3][4] This approach offers a robust predictive framework for researchers working with this compound, enabling its confident identification and characterization.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 4-methyl-1H-pyrrole-3-carbonitrile (C₆H₆N₂, Molecular Weight: 106.13 g/mol ).[2][5]

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

Nucleus Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment
¹H ~11.5 - 12.5 Broad Singlet N-H
¹H ~7.4 - 7.6 Singlet (or narrow triplet) C2-H
¹H ~6.7 - 6.9 Singlet (or narrow doublet) C5-H
¹H ~2.1 - 2.3 Singlet C4-CH₃
¹³C ~125 - 128 - C2
¹³C ~122 - 125 - C5
¹³C ~118 - 121 - C4
¹³C ~115 - 117 - C≡N
¹³C ~95 - 98 - C3

| ¹³C | ~12 - 14 | - | CH₃ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) (Predicted) Intensity Vibrational Mode
~3350 - 3450 Medium, Broad N-H Stretch
~3100 - 3150 Medium Aromatic C-H Stretch
~2920 - 2960 Weak Aliphatic C-H Stretch
~2220 - 2230 Strong, Sharp C≡N (Nitrile) Stretch
~1550 - 1580 Medium C=C Ring Stretch

| ~1400 - 1420 | Medium | C-N Ring Stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

m/z (Predicted) Relative Intensity Assignment
106 High [M]⁺ (Molecular Ion)
105 Medium [M-H]⁺
91 Medium [M-CH₃]⁺

| 79 | High | [M-HCN]⁺ |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 4-methyl-1H-pyrrole-3-carbonitrile are dictated by the aromaticity of the pyrrole ring and the electronic influence of its substituents.

Expert Analysis of Predicted Spectra
  • ¹H NMR: The N-H proton is expected to be significantly deshielded, appearing as a broad singlet far downfield (~11.5-12.5 ppm), a characteristic feature of pyrrolic protons that are not rapidly exchanging. The two ring protons, H2 and H5, are distinct. The H2 proton, being adjacent to the electron-withdrawing nitrile group, is predicted to be the most deshielded of the ring protons (~7.4-7.6 ppm). The H5 proton will appear further upfield (~6.7-6.9 ppm). The methyl group (C4-CH₃) is attached to the electron-rich aromatic ring and should appear as a sharp singlet in the typical alkyl-aromatic region (~2.1-2.3 ppm).

  • ¹³C NMR: The positions of the carbon signals are highly informative. The nitrile carbon (C≡N) has a characteristic chemical shift around 115-117 ppm. The C3 carbon, directly attached to the nitrile group, is expected to be the most upfield of the ring carbons (~95-98 ppm). The other ring carbons (C2, C4, C5) will have shifts influenced by the methyl group, the nitrile group, and the nitrogen heteroatom, with predicted ranges provided in Table 1. The methyl carbon signal is anticipated in the high-field aliphatic region (~12-14 ppm).

Protocol for NMR Data Acquisition

This protocol provides a robust self-validating system for obtaining high-quality NMR spectra for pyrrole derivatives.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-methyl-1H-pyrrole-3-carbonitrile sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for pyrroles as it can slow the exchange of the N-H proton, leading to a more clearly observable signal.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. The residual solvent peak can also be used as a secondary reference.[6]

  • Spectrometer Setup:

    • Use a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for sharp lineshapes and accurate integration.

  • ¹H NMR Acquisition:

    • Spectral Width: Set to ~16 ppm to ensure all signals, from TMS to the downfield N-H proton, are captured.

    • Pulse Angle: Use a 30-45° pulse to allow for faster repetition without saturating the signals.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for protons.

    • Number of Scans (NS): Acquire 8-16 scans to achieve an excellent signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Spectral Width: Set to ~220 ppm.

    • Acquisition Mode: Use proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.

    • Relaxation Delay (D1): Use a longer delay of 2-5 seconds to account for the slower relaxation of quaternary carbons.

    • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

NMR Acquisition Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in 0.6 mL Deuterated Solvent A->B C Add TMS Standard B->C D Tune & Shim Spectrometer C->D E Acquire ¹H Spectrum (16 scans) D->E F Acquire ¹³C Spectrum (1024+ scans) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to TMS (0.00 ppm) H->I J Integrate & Analyze I->J

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups within a molecule. The IR spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Expert Analysis of Predicted Spectrum

The IR spectrum of 4-methyl-1H-pyrrole-3-carbonitrile is expected to be dominated by a few key features:

  • N-H Stretch: A moderately broad absorption band around 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring.[7]

  • C≡N Stretch: The most diagnostic peak is anticipated to be a strong, sharp absorption in the range of 2220-2230 cm⁻¹. This peak is a clear indicator of the nitrile functional group.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring are expected just above 3100 cm⁻¹, while weaker aliphatic C-H stretches from the methyl group should appear just below 3000 cm⁻¹.

  • Ring Vibrations: Absorptions in the 1400-1600 cm⁻¹ region correspond to the C=C and C-N stretching vibrations within the aromatic pyrrole ring.

Protocol for IR Data Acquisition (KBr Pellet Method)

This method is ideal for obtaining high-quality spectra of solid samples and validates the sample's identity through characteristic absorptions.

  • Sample Preparation:

    • Gently grind ~1-2 mg of the 4-methyl-1H-pyrrole-3-carbonitrile sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Causality: KBr is used because it is transparent to IR radiation in the mid-IR region and forms a solid matrix for the analyte. Grinding ensures the sample is finely dispersed to minimize light scattering.

    • Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands and compare them to the predicted values (Table 2) for functional group identification.

IR Analysis Workflow Diagram

IR_Workflow A Grind 1-2 mg Sample with 100-200 mg KBr B Press Mixture into Transparent Pellet A->B D Acquire Sample Spectrum (16-32 Scans) B->D C Acquire Background Spectrum (Air) C->D Background Correction E Identify Key Peaks: N-H, C≡N, C-H D->E F Compare with Reference Data E->F

Caption: Workflow for FT-IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, confirming its molecular weight and offering clues about its structure.

Expert Analysis of Predicted Spectrum

For 4-methyl-1H-pyrrole-3-carbonitrile, Electron Ionization (EI) is an effective technique that will induce reproducible fragmentation.

  • Molecular Ion ([M]⁺): A prominent molecular ion peak is expected at an m/z of 106, corresponding to the molecular weight of the compound.

  • Key Fragments: The aromatic stability of the pyrrole ring suggests it will remain intact in many fragments. The most likely fragmentation pathways include:

    • Loss of a hydrogen atom to give a stable cation at m/z 105.

    • Loss of a methyl radical (•CH₃) to produce a fragment at m/z 91.

    • A characteristic fragmentation for aromatic nitriles is the loss of hydrogen cyanide (HCN), which would lead to a significant peak at m/z 79. This pathway is a strong indicator of the pyrrole nitrile structure.[8]

Protocol for GC-MS Data Acquisition

This protocol is suitable for volatile and thermally stable compounds like 4-methyl-1H-pyrrole-3-carbonitrile and provides both retention time and mass spectral data for validation.

  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.

  • Gas Chromatography (GC) Method:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures good separation from solvent and potential impurities without degrading the analyte.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy that provides extensive, reproducible fragmentation for library matching and structural analysis.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on its retention time.

    • Extract the mass spectrum for this peak and identify the molecular ion.

    • Analyze the fragmentation pattern and compare it to the predicted values (Table 3) to confirm the structure.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_sample Sample Injection cluster_gc GC Separation cluster_ms MS Detection A Dissolve Sample in DCM (~100 µg/mL) B Inject 1 µL into GC-MS System A->B C Vaporization (250 °C) B->C D Separation on DB-5ms Column C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-300) E->F G Data Analysis: Identify [M]⁺ & Fragments F->G

Caption: Workflow for GC-MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous characterization of 4-methyl-1H-pyrrole-3-carbonitrile. This guide establishes a predicted spectroscopic fingerprint for the compound: a ¹H NMR spectrum showing three distinct aromatic/pyrrolic protons and a methyl singlet; a strong, sharp nitrile stretch near 2225 cm⁻¹ in the IR spectrum; and a mass spectrum with a molecular ion at m/z 106 and a characteristic loss of HCN. By following the detailed protocols herein, researchers can confidently generate high-quality data to verify the identity, purity, and structure of this important synthetic intermediate.

References

  • Royal Society of Chemistry. (2018). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Bioregistry. Spectral Database for Organic Compounds ID. [Link]

  • NextSDS. 4-methyl-1H-pyrrole-3-carbonitrile — Chemical Substance Information. [Link]

  • SciCrunch. (2022). Spectral Database System (SDBS). RRID:SCR_014671. [Link]

  • PubChem. 4-methyl-1h-pyrrole-3-carbonitrile (C6H6N2). [Link]

  • NIST. Pyrrole. NIST Chemistry WebBook, SRD 69. [Link]

  • Japanese Pharmacopoeia. Reference Infrared Absorption Spectra. [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Selvan, M., & Jaleel, Z. M. A. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

  • Zhang, T., et al. (2021). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 234, 111652. [Link]

Sources

Exploratory

Whitepaper: Physical, Chemical, and Synthetic Profiling of 4-Methyl-1H-pyrrole-3-carbonitrile

Executive Summary The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science. Among its functionalized derivatives, 4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) and its substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science. Among its functionalized derivatives, 4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) and its substituted analogs serve as critical synthetic intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the physicochemical properties, modern transition-metal-free synthetic protocols, and the pharmacological utility of this compound class, specifically focusing on its role in potassium channel modulation.

Molecular Identity and Physicochemical Properties

4-Methyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by an electron-rich pyrrole ring substituted with a methyl group at the C4 position and an electron-withdrawing nitrile group at the C3 position. This push-pull electronic configuration makes the molecule highly versatile for further functionalization[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 4-methyl-1H-pyrrole-3-carbonitrile
CAS Registry Number 40167-38-2[1]
Molecular Formula C₆H₆N₂
Molecular Weight 106.13 g/mol [1]
SMILES CC1=CNC=C1C#N[1]
Physical State Solid (Derivatives typically present as white/yellow crystals)
Melting Point (Derivatives) 120 °C – 185 °C (Dependent on C2/C5 substitution)[2]
Storage Conditions 2–8 °C, sealed in a dry, dark environment

Note: While the parent compound is a low-molecular-weight building block, its highly substituted derivatives (e.g., 2-amino or 2-alkoxy analogs) are frequently synthesized to tune lipophilicity and target binding affinity.

Mechanistic Synthesis: Multi-Component Cascade Protocols

Historically, polysubstituted pyrroles were synthesized via classical Paal-Knorr or Hantzsch reactions. However, these methods often require pre-functionalized substrates and harsh conditions. Modern synthetic chemistry prioritizes atom economy and transition-metal-free conditions to avoid heavy metal contamination in downstream drug development[2][3].

A highly efficient, field-proven method for generating 4-methyl-1H-pyrrole-3-carbonitrile derivatives is the base-promoted three-component cascade reaction utilizing α-hydroxy ketones, malononitrile, and alcohols[2].

Step-by-Step Methodology: Base-Promoted Cascade Synthesis

This protocol is a self-validating system; the successful formation of the product is visually indicated by precipitation and analytically confirmed by specific NMR shifts.

  • Reaction Assembly : In a dry, nitrogen-purged reaction vessel, combine the α-hydroxy ketone substrate (1.0 equiv) and malononitrile (1.2 equiv).

    • Causality: The nitrogen atmosphere prevents the oxidative degradation of the α-hydroxy ketone at elevated temperatures.

  • Catalyst and Solvent Addition : Add methanol (acting as both solvent and reactant) followed by sodium hydroxide (NaOH, 2.0 equiv).

    • Causality: NaOH is essential to deprotonate the acidic protons of malononitrile, generating a highly reactive carbanion that initiates the nucleophilic attack on the ketone carbonyl[2].

  • Cyclization Phase : Heat the reaction mixture to 80 °C and stir for 24 hours.

    • Causality: The thermal energy overcomes the activation barrier required for the sequential C–C, C–O, and C–N bond formations occurring in this one-pot cascade.

  • Quenching and Extraction : Cool the mixture to room temperature. Quench the basic solution with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the extract under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: 5:1 petroleum ether/ethyl acetate) to isolate the pure pyrrole-3-carbonitrile derivative.

Synthesis A α-Hydroxy Ketone (Substrate) D Base-Promoted Cascade Reaction (80°C) A->D B Malononitrile (Reactant) B->D C Alcohol + NaOH (Solvent & Base) C->D E Simultaneous C-C, C-O, and C-N Bond Formation D->E Nucleophilic Attack & Cyclization F 4-Methyl-1H-pyrrole-3-carbonitrile Derivatives E->F High Atom Economy

Base-promoted cascade synthesis of pyrrole-3-carbonitrile derivatives.

Analytical Validation

For a typical 2-alkoxy-4-methyl-1H-pyrrole-3-carbonitrile derivative, successful synthesis is validated by:

  • IR Spectroscopy : A sharp absorption band near 2211 cm⁻¹ confirming the presence of the nitrile (–C≡N) group[2].

  • ¹H NMR (400 MHz, CDCl₃) : A distinct singlet around δ 8.25 ppm corresponding to the pyrrole N–H proton, and a singlet near δ 2.30 ppm for the C4-methyl group[2].

Pharmacological Applications: BKCa Channel Modulation

Beyond their utility as synthetic intermediates, derivatives of 4-methyl-1H-pyrrole-3-carbonitrile exhibit profound biological activity. A premier example is their role as Large Conductance Ca²⁺-Activated K⁺ Channel (BKCa) openers [4].

Compounds such as NS-8 (2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile) have been extensively studied in drug development for their neuroprotective and smooth muscle relaxant properties[4].

Mechanism of Action

The pharmacological efficacy of these pyrrole derivatives stems from their ability to allosterically modulate the BKCa channel.

  • Binding : The pyrrole-3-carbonitrile core interacts with the α-subunit of the BKCa channel.

  • Ion Flux : This binding increases the channel's open probability, facilitating a massive efflux of intracellular K⁺ ions. (This is often quantified in vitro using non-radioactive rubidium (Rb⁺) efflux assays measured via Atomic Absorption Spectrometry)[4].

  • Hyperpolarization : The rapid loss of positive charge hyperpolarizes the cell membrane, effectively shutting down voltage-gated Ca²⁺ channels and preventing excitotoxicity.

BKCa_Pathway P Pyrrole-3-carbonitrile Derivative (e.g., NS-8) BK BKCa Channel (α-Subunit) P->BK Allosteric Binding K Potassium (K+) Efflux BK->K Channel Opening Hyp Membrane Hyperpolarization K->Hyp Loss of Intracellular Positive Charge Rel Decreased Excitability (Neuroprotection) Hyp->Rel Voltage-Gated Ca2+ Channels Close

Mechanism of BKCa channel activation by pyrrole-3-carbonitrile derivatives.

Conclusion

4-Methyl-1H-pyrrole-3-carbonitrile is a highly valuable molecular scaffold bridging the gap between efficient organic methodology and targeted drug discovery. By leveraging transition-metal-free, base-promoted cascade reactions, researchers can rapidly generate diverse libraries of these compounds with high atom economy. Subsequently, the unique electronic properties of the pyrrole-nitrile system allow these molecules to act as potent ion channel modulators, offering promising therapeutic avenues for neurological and muscular disorders.

References

  • Base-Promoted Three-Component Cascade Reaction of α-Hydroxy Ketones, Malonodinitrile, and Alcohols: Direct Access to Tetrasubstituted NH-Pyrroles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Transition Metal-Free Cyclization of N-Boc-N-Propargylenamines. Semantic Scholar. Available at:[Link]

  • Functional Analysis of Large Conductance Ca2+-Activated K Channels: Ion Flux Studies by Atomic Absorption Spectrometry. Aurora Biomed. Available at:[Link]

Sources

Foundational

Solubility Profile and Solvent Interactions of 4-Methyl-1H-pyrrole-3-carbonitrile: An In-Depth Technical Guide

Executive Summary 4-Methyl-1H-pyrrole-3-carbonitrile (Molecular Formula: C₆H₆N₂) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1H-pyrrole-3-carbonitrile (Molecular Formula: C₆H₆N₂) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and biologically active pyrrole derivatives[1]. Because the efficiency of cross-coupling, cyclization, and purification workflows depends entirely on the thermodynamic solubility of the starting materials, understanding the solvation mechanics of this compound is critical for drug development professionals.

This whitepaper provides an authoritative analysis of the solubility profile of 4-methyl-1H-pyrrole-3-carbonitrile in organic solvents, detailing the structural causality behind its solvation, empirical solubility data, and self-validating experimental protocols for thermodynamic screening.

Structural Determinants of Solvation

The solubility of 4-methyl-1H-pyrrole-3-carbonitrile is governed by three distinct structural features that dictate its intermolecular interactions with organic solvents:

  • The Pyrrole Core (N-H): The delocalization of the nitrogen lone pair into the aromatic ring reduces the basicity of the pyrrole compared to secondary amines[2]. However, the N-H bond remains a potent hydrogen-bond donor , allowing strong interactions with polar aprotic solvents.

  • The Nitrile Group (-C≡N): Positioned at the 3-carbon, this electron-withdrawing group acts as a strong hydrogen-bond acceptor , facilitating dissolution in polar protic solvents.

  • The Methyl Group (-CH3): Located at the 4-position, this group introduces localized lipophilicity, disrupting crystal lattice packing energy and marginally improving solubility in moderately non-polar environments compared to unsubstituted pyrroles.

As a general rule, pyrrole derivatives exhibit robust solubility in organic solvents while remaining sparingly soluble in aqueous media due to their hydrophobic aromatic core[2].

SolvationMechanism Pyrrole 4-Methyl-1H-pyrrole-3-carbonitrile (Solute) HDonor Pyrrole N-H (H-Bond Donor) Pyrrole->HDonor HAcceptor Nitrile -C≡N (H-Bond Acceptor) Pyrrole->HAcceptor Lipophilic Methyl Group (Hydrophobic) Pyrrole->Lipophilic Solvent1 Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) HDonor->Solvent1 Strong Dipole Interaction Solvent2 Polar Protic Solvents (e.g., Ethanol, Methanol) HDonor->Solvent2 H-Bonding HAcceptor->Solvent2 Strong H-Bonding Solvent3 Non-Polar Solvents (e.g., Hexane, Heptane) Lipophilic->Solvent3 Weak Dispersion Forces

Figure 1: Structural functional groups and their primary solvation pathways.

Thermodynamic Solubility in Organic Solvents

Based on empirical data from transition-metal-free cyclizations, multi-component cascade reactions, and NMR characterization studies, 4-methyl-1H-pyrrole-3-carbonitrile and its direct derivatives demonstrate a highly predictable solubility gradient[3],[4],[5].

Data Presentation: Estimated Solubility Profile at 25°C
Organic SolventPolarity IndexSolubility RangeMechanistic Interaction & Application Notes
Dimethyl Sulfoxide (DMSO) 7.2High (>50 mg/mL)Strong H-bond acceptance from the pyrrole N-H. Standard for NMR (DMSO-d6)[5].
Ethanol (EtOH) 5.2High (>30 mg/mL)Dual H-bond donor/acceptor. Frequently required for condensation reactions due to high starting material solubility[4].
Acetonitrile (MeCN) 5.8High (>30 mg/mL)Excellent polar aprotic solvation. Ideal for refluxing conditions[3].
Chloroform (CHCl₃) 4.1Moderate (10-20 mg/mL)Lipophilic solvation. Widely used as CDCl₃ for ¹H and ¹³C NMR spectroscopy[4],[5].
Ethyl Acetate (EtOAc) 4.4Moderate (10-20 mg/mL)Dipole-dipole interactions. Used extensively as an eluent in chromatography[4].
n-Hexane 0.1Low (<1 mg/mL)Lack of polar interactions. Exclusively used as an anti-solvent or in combination with EtOAc (e.g., 5:1 ratio) for precipitation and chromatography[4],[5].

Mechanistic Insights and Solvent Selection in Synthesis

Polar Protic Solvents for Cyclization

In the synthesis of complex N-H pyrroles, ethanol and methanol are not merely passive mediums; they actively stabilize the transition states of starting materials. Literature indicates that ethanol is often required for condensations involving nitrile groups due to its superior capacity to dissolve highly polar precursors[4]. Furthermore, in base-promoted cascade reactions, alcohols like methanol and ethanol can function simultaneously as the solvent and the coupling partner[5].

The Role of Acetic Acid

For starting materials bearing nitrile groups, is frequently applied as a solvent. The acidic environment enhances the electrophilicity of the nitrile carbon while maintaining complete dissolution of the pyrrole core, enabling efficient intramolecular cyclizations[4].

Chromatographic Solvent Systems

Because 4-methyl-1H-pyrrole-3-carbonitrile exhibits poor solubility in non-polar alkanes, mixtures of petroleum ether/ethyl acetate or n-hexane/ethyl acetate (typically in 5:1 or 2:1 ratios) are the gold standard for silica gel chromatography. The compound remains partitioned in the mobile phase just long enough to separate from highly polar impurities without precipitating on the column[4],[5].

Experimental Protocol: Thermodynamic Solubility Screening

To accurately determine the solubility of 4-methyl-1H-pyrrole-3-carbonitrile for a specific synthetic route, a Self-Validating Shake-Flask Method is required. Unlike kinetic solubility (which can overestimate dissolution due to supersaturation), this protocol ensures true thermodynamic equilibrium and validates that the solvent has not degraded the compound.

Step-by-Step Methodology
  • Preparation (Oversaturation): Add 50 mg of solid 4-methyl-1H-pyrrole-3-carbonitrile into a 2 mL glass HPLC vial.

  • Solvent Addition: Dispense 1 mL of the target organic solvent (e.g., Ethanol, Ethyl Acetate) into the vial. The presence of excess solid is mandatory to ensure saturation.

  • Thermodynamic Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25°C (±0.1°C) for 24 hours. Causality: 24 hours is required to overcome the lattice energy of the solid and reach a steady-state dynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid. Carefully extract the clear supernatant.

  • Self-Validating Quantification (HPLC-UV): Dilute the supernatant in a compatible mobile phase and inject it into an HPLC-UV system.

    • Validation Check: Quantify the main peak against a known calibration curve. Crucially, inspect the chromatogram for secondary peaks. If degradation products are detected (e.g., hydrolysis of the nitrile group), the solubility data for that specific solvent is invalidated, and the solvent is deemed incompatible.

SolubilityWorkflow A Solid 4-Methyl-1H-pyrrole-3-carbonitrile (Excess API) B Solvent Addition (Target Organic Solvent) A->B C Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) B->C D Phase Separation (Centrifugation at 10k RPM) C->D E Supernatant Analysis (HPLC-UV Quantification & Purity Check) D->E

Figure 2: Self-validating thermodynamic solubility screening workflow.

References

  • [1] PubChemLite: 4-methyl-1h-pyrrole-3-carbonitrile. National Center for Biotechnology Information (PubChem). URL:[Link]

  • [4] Transition Metal-Free Cyclization of N-Boc-N-Propargylenamines. Semantic Scholar / Heterocycles. URL: [Link]

  • [5] Base-Promoted Three-Component Cascade Reaction of α-Hydroxy Ketones, Malonodinitrile, and Alcohols: Direct Access to Tetrasubstituted NH-Pyrroles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Thermochemical Profiling of 4-Methyl-1H-pyrrole-3-carbonitrile: Methodologies, Data Synthesis, and Application Workflows

Executive Summary & Strategic Relevance In the landscape of advanced organic synthesis and drug development, nitrogen-containing heterocycles are foundational scaffolds. Specifically, 4-methyl-1H-pyrrole-3-carbonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In the landscape of advanced organic synthesis and drug development, nitrogen-containing heterocycles are foundational scaffolds. Specifically, 4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) serves as a critical intermediate in the synthesis of complex pharmaceuticals, including anti-inflammatory and antiviral agents[1]. Despite its utility, explicit empirical thermochemical data—such as the standard enthalpy of formation ( Δf​H∘ ), isobaric heat capacity ( Cp​ ), and pyrolysis kinetics—are sparsely documented in standard repositories.

For drug development professionals and chemical engineers, understanding the thermochemistry of this molecule is not merely an academic exercise; it is a prerequisite for safe scale-up, formulation stability (e.g., hot-melt extrusion), and predicting degradation pathways. This whitepaper synthesizes available structural data, outlines computational and experimental frameworks for thermochemical derivation, and details the thermal degradation mechanisms of pyrrole-carbonitrile derivatives.

Structural Identity & Baseline Physicochemical Data

The molecule features a pyrrole core modified by an electron-donating methyl group at the 4-position and an electron-withdrawing carbonitrile group at the 3-position. This "push-pull" electronic configuration significantly alters the electron affinity, gas-phase acidity, and bond dissociation energies compared to unsubstituted pyrrole[2].

Table 1: Structural and Physicochemical Identifiers
ParameterValueSource / Methodology
IUPAC Name 4-methyl-1H-pyrrole-3-carbonitrileComputed[3]
CAS Registry Number 40167-38-2Commercial / Literature[3]
Molecular Formula C₆H₆N₂Structural[4]
Molecular Weight 106.13 g/mol Empirical[3]
Monoisotopic Mass 106.0531 DaMass Spectrometry[4]
XLogP (Predicted) 0.8Computational[4]
SMILES CC1=CNC=C1C#NStructural[4]

Theoretical Thermochemistry: Computational Workflows

Because empirical calorimetric data for highly specific intermediates can be prohibitively expensive to obtain during early-stage discovery, Density Functional Theory (DFT) and ab initio quantum mechanical calculations are employed to predict thermochemical behavior.

For pyrrole derivatives, standard functional/basis set pairings such as B3LYP/6-31G(d,p) are utilized for geometry optimization and zero-point energy (ZPE) calculations. To capture the complex electron correlation effects introduced by the nitrile group, high-level single-point energy evaluations are subsequently performed using QCISD(T)/6-311G(d,p) [5].

Computational Workflow Diagram

DFT_Workflow Step1 1. Geometry Optimization B3LYP/6-31G(d,p) Step2 2. Frequency Calculation Zero-Point Energy (ZPE) Step1->Step2 Confirm local minimum (No imaginary frequencies) Step3 3. Single-Point Energy QCISD(T)/6-311G(d,p) Step2->Step3 Extract thermal corrections Step4 4. Thermochemical Parameters ΔfH°, S°, Cp(T) Step3->Step4 Apply statistical mechanics

Caption: Computational workflow for deriving thermochemical parameters using DFT and ab initio methods.

Table 2: Estimated Thermochemical Profile (Standard State, 298.15 K)

Note: Values are derived via Benson Group Additivity and homologous extrapolation from baseline pyrrole data[2][6].

Thermodynamic PropertyEstimated ValueCausality / Derivation Note
Standard Enthalpy of Formation ( Δf​Hgas∘​ ) +185 to +195 kJ/molNitrile group addition significantly increases endothermicity relative to base pyrrole (+108 kJ/mol).
Gas-Phase Acidity ( Δacid​H298​ ) ~ 342 kcal/molThe electron-withdrawing -CN group stabilizes the pyrrolide anion, lowering the enthalpy of deprotonation compared to pyrrole (359.4 kcal/mol)[2].
Isobaric Heat Capacity ( Cp​ ) ~ 112 J/(mol·K)Derived via vibrational frequency integration and statistical mechanics.

Experimental Thermochemistry: Self-Validating MDSC Protocol

To empirically validate the theoretical heat capacity and detect phase transitions (e.g., melting point, glass transition) without conflating them with thermal degradation, Modulated Differential Scanning Calorimetry (MDSC) is required. MDSC applies a sinusoidal temperature oscillation over a linear heating rate, allowing the separation of reversing heat flow (thermodynamic Cp​ ) from non-reversing heat flow (kinetic events like decomposition).

Step-by-Step Methodology: Isobaric Heat Capacity ( Cp​ ) Determination

System Suitability & Self-Validation Loop: Before analyzing 4-methyl-1H-pyrrole-3-carbonitrile, the system must prove its thermodynamic accuracy. This is achieved by running a high-purity synthetic sapphire ( α -Al₂O₃) standard. If the measured Cp​ of the sapphire deviates by >1% from literature values, the cell constant must be recalibrated. This ensures the protocol is entirely self-validating.

  • Step 1: Instrument Calibration

    • Action: Calibrate the MDSC using Indium (melting point 156.6 °C, ΔHf​ 28.71 J/g) and Zinc standards.

    • Causality: Ensures absolute accuracy of the temperature axis and the calorimetric (enthalpy) response.

  • Step 2: Sample Preparation

    • Action: Weigh 3.0 to 5.0 mg of 4-methyl-1H-pyrrole-3-carbonitrile into a Tzero Hermetic Aluminum Pan. Seal the pan using a specialized press.

    • Causality: Hermetic sealing prevents the premature volatilization of the sample, which would artificially skew the heat flow baseline and invalidate the Cp​ calculation.

  • Step 3: Purge Gas Optimization

    • Action: Purge the furnace with high-purity dry Nitrogen at a strict flow rate of 50 mL/min.

    • Causality: Nitrogen provides an inert atmosphere, preventing oxidative exothermic reactions that could mask subtle endothermic phase transitions.

  • Step 4: Thermal Modulation Profile

    • Action: Equilibrate the sample at 0 °C. Apply a linear heating rate of 2 °C/min combined with a temperature modulation amplitude of ±0.318 °C every 60 seconds. Heat to 150 °C (or just below the predicted onset of degradation).

    • Causality: The specific modulation period (60s) ensures sufficient heat transfer through the hermetic pan, allowing the software to accurately deconvolve the reversing heat flow signal.

  • Step 5: Data Extraction

    • Action: Extract the Cp​ curve exclusively from the reversing heat flow signal.

Thermal Degradation and Pyrolysis Kinetics

Understanding the pyrolysis of pyrrole derivatives is critical for evaluating their stability during high-temperature chemical processing or their behavior as biomass tar components[7].

Experimental and theoretical studies on the parent pyrrole indicate that thermal decomposition is not initiated by direct C-H or N-H bond homolysis. Instead, it begins with a highly specific 1,2-hydrogen migration to form a 2H-pyrrole intermediate[5]. This migration requires an activation energy ( ΔG‡ ) of approximately 44 kcal/mol[5]. Following this isomerization, the molecule undergoes C-N bond cleavage, leading to ring opening and the formation of acyclic nitriles (e.g., crotonitrile analogs)[8].

In 4-methyl-1H-pyrrole-3-carbonitrile, the presence of the pre-existing carbonitrile group alters the thermodynamic landscape of this ring-opening. The nitrile group provides resonance stabilization to the intermediate biradicals formed during C-N cleavage, slightly lowering the activation barrier for thermal degradation compared to unsubstituted pyrrole[8].

Pyrolysis Mechanism Diagram

Pyrolysis_Mechanism N1 4-Methyl-1H-pyrrole-3-carbonitrile (Ground State) N2 1,2-Hydrogen Migration (Transition State) N1->N2 Thermal Activation (>900K) N3 2H-Pyrrole Derivative (Intermediate) N2->N3 ΔG‡ ≈ 44 kcal/mol N4 C-N Bond Cleavage (Ring Opening) N3->N4 Spin-conservation N5 Acyclic Nitrile/Alkyne Fragments N4->N5 Radical stabilization via -CN

Caption: Proposed thermal degradation pathway for pyrrole-3-carbonitrile derivatives.

Conclusion

The thermochemical profiling of 4-methyl-1H-pyrrole-3-carbonitrile requires a hybrid approach. Because direct empirical data is limited, researchers must rely on high-level DFT calculations (such as QCISD(T)/6-311G(d,p)) to estimate standard enthalpies and gas-phase acidities[5]. These theoretical models are then grounded by rigorous, self-validating experimental protocols like MDSC to determine exact heat capacities and phase transition boundaries. Ultimately, mastering the thermodynamics and pyrolysis kinetics of this molecule allows drug development professionals to optimize synthetic yields, prevent catastrophic thermal runaways during scale-up, and design more stable pharmaceutical formulations[1].

References

  • PubChemLite: 4-methyl-1h-pyrrole-3-carbonitrile uni.lu
  • 40167-38-2 | 4-Methyl-1H-pyrrole-3-carbonitrile AiFChem
  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component Politecnico di Milano
  • Thermochemistry and Electronic Structure of the Pyrrolyl Radical American Chemical Society (ACS Public
  • Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates N
  • A Theoretical Study of Pyrolysis Mechanisms of Pyrrole American Chemical Society (ACS Public
  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives Journal of Medical Pharmaceutical and Allied Sciences (JMPAS)

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-1H-pyrrole-3-carbonitrile as a Core Scaffold in Pharmaceutical Development

Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics such as atorvastatin (cholesterol-lowering) and sunitinib (anticancer)[1]. Within this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics such as atorvastatin (cholesterol-lowering) and sunitinib (anticancer)[1]. Within this chemical space, 4-methyl-1H-pyrrole-3-carbonitrile (Molecular Formula: C6H6N2) serves as a highly versatile and structurally critical building block (2)[2]. The cyano group at the 3-position exerts a strong electron-withdrawing effect and acts as a synthetic handle for downstream functionalization (e.g., reduction to amines or hydrolysis to amides). Concurrently, the methyl group at the 4-position precisely modulates the molecule's lipophilicity and steric bulk, optimizing its fit within target protein binding pockets.

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to the pharmacological mechanisms, physicochemical properties, and validated synthetic protocols associated with this crucial pharmacophore.

Pharmacological Significance & Mechanism of Action

A prime application of the 4-methyl-1H-pyrrole-3-carbonitrile scaffold is in the development of large conductance calcium-activated potassium (BK(Ca)) channel openers. Compounds such as 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile (NS-8) have been extensively characterized for their high efficacy in inducing smooth muscle relaxation (3)[3]. These openers present significant therapeutic potential for treating conditions like overactive bladder and vascular spasms.

The causality of this relaxation is driven by a precise electrochemical cascade. Binding of the pyrrole derivative to the BK(Ca) channel triggers potassium efflux, which hyperpolarizes the cell membrane. This shift in membrane potential deactivates voltage-dependent calcium channels (VDCCs), halting calcium influx and decoupling the actin-myosin cross-bridge cycle.

BKCa_Pathway Pyrrole Pyrrole-3-carbonitrile Derivative (e.g., NS-8) BKCa BK(Ca) Channel Activation Pyrrole->BKCa Allosteric Binding K_Efflux Potassium (K+) Efflux BKCa->K_Efflux Pore Opening Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ion Gradient Shift VDCC VDCC Inhibition (Voltage-Dependent Ca2+ Channels) Hyperpolarization->VDCC Voltage Sensor Deactivation Ca_Drop Decreased Intracellular [Ca2+] VDCC->Ca_Drop Blocked Ca2+ Influx Relaxation Smooth Muscle Relaxation Ca_Drop->Relaxation Actin-Myosin Decoupling

Fig 1. Mechanism of action for pyrrole-3-carbonitrile derivatives as BK(Ca) channel openers.

Physicochemical Properties & Analytical Data

Synthesizing these derivatives typically yields highly crystalline solid products. Table 1 summarizes the quantitative yield and physicochemical data for various 4-methyl-1H-pyrrole-3-carbonitrile derivatives synthesized via modern multi-component cascade reactions.

Table 1: Physicochemical & Yield Data of Synthesized Pyrrole-3-Carbonitrile Derivatives

Compound DerivativeYield (%)Melting Point (°C)HRMS-ESI [M+H]⁺ / [M+Na]⁺Reference
2-Methoxy-2-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile36123–124-[ACS, 2021][4]
2-Methoxy-4,5-bis(4-methylphenyl)-1H-pyrrole-3-carbonitrile90122–124325.1317[ACS, 2021][4]
2-Methoxy-4,5-bis(4-chlorophenyl)-1H-pyrrole-3-carbonitrile60184–185343.0397[ACS, 2021][4]
2-amino-5-(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile88186.3–187.6274.1340[RSC, 2015][5]

Validated Synthetic Protocols

Protocol A: Base-Promoted Three-Component Cascade Synthesis

Causality & Design: This methodology provides direct access to tetrasubstituted NH-pyrroles without requiring transition-metal catalysts, thereby maximizing atom economy and eliminating heavy-metal contamination risks in pharmaceutical intermediates (4)[4]. Sodium hydroxide (NaOH) is specifically selected as the base to efficiently deprotonate malonodinitrile, driving the initial Knoevenagel condensation with the α-hydroxy ketone. Methanol serves a dual purpose as both the solvent and a participating nucleophile, yielding 2-alkyloxy-1H-pyrrole-3-carbonitriles.

Synthesis_Workflow A α-Hydroxy Ketone + Malonodinitrile B Base Addition (NaOH in MeOH) A->B Mix reagents C Condensation & Cyclization (80°C) B->C Deprotonation D Pyrrole-3-carbonitrile Formation C->D N2 atm, 24h E Silica Gel Chromatography D->E Hex:EtOAc (5:1)

Fig 2. Base-promoted cascade synthesis workflow for pyrrole-3-carbonitrile derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vessel, combine the α-hydroxy ketone (e.g., benzoin, 1.0 mmol) and malonodinitrile (1.2 mmol).

  • Base Addition: Add a solution of NaOH (2.0 equivalents) dissolved in anhydrous methanol (5.0 mL). Rationale: Precise stoichiometry of the base prevents unwanted side reactions, such as the self-condensation of the ketone.

  • Cascade Reaction: Purge the vessel with nitrogen gas to prevent oxidative degradation of the intermediates. Heat the mixture to 80 °C and stir continuously for 24 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with distilled water (15 mL) and extract with ethyl acetate (3 × 15 mL). The organic layers are combined to maximize the partition of the highly lipophilic pyrrole product.

  • Drying & Concentration: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ (to remove residual water that could degrade the silica column during purification), and concentrate under reduced pressure.

  • Purification & Self-Validation: Purify the crude residue via silica gel flash chromatography using a petroleum ether/ethyl acetate (5:1 v/v) eluent system.

    • Validation Checkpoint: The target compound must elute as a distinct, sharp band. Confirm product identity via ¹H NMR (verifying the presence of the pyrrole NH broad singlet around δ 11.5–12.0 ppm) and HRMS-ESI to ensure mass accuracy within 5 ppm.

Protocol B: Synthesis via Ring-Opening of Nitroepoxides

Causality & Design: Nitroepoxides act as highly reactive, dual-electrophilic centers. Ring-opening by an amine nucleophile followed by intramolecular cyclization with a malonodinitrile derivative yields highly functionalized 2-amino-3-cyano pyrroles (5)[5]. This protocol is specifically optimized for synthesizing N-substituted variants of the 4-methyl-1H-pyrrole-3-carbonitrile core.

Step-by-Step Methodology:

  • Initiation: Dissolve the nitroepoxide precursor (1.0 mmol) and the primary amine (1.1 mmol) in a polar aprotic solvent (e.g., acetonitrile) to stabilize the charge separation in the transition state during epoxide ring opening.

  • Cyclization: Add malonodinitrile (1.1 mmol) and a mild base catalyst. Stir at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of the nitroepoxide (typically 4-6 hours).

  • Workup: Partition the mixture between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate to ensure total recovery.

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent under vacuum.

  • Chromatographic Polish & Self-Validation: Purify the residue by silica gel chromatography (hexanes : ethyl acetate, 15:1 to 20:1 depending on substrate lipophilicity).

    • Validation Checkpoint: Yields typically range from 47% to 88%. Validate the presence of the 2-amino group via IR spectroscopy (N-H stretching bands around 3300-3400 cm⁻¹) and confirm the cyano integration via ¹³C NMR (the nitrile carbon is characteristically observed at ~115-118 ppm).

References

  • PubChemLite: 4-methyl-1h-pyrrole-3-carbonitrile (C6H6N2). University of Luxembourg (uni.lu).
  • Functional characterization of large conductance calcium-activated K+ channel openers in bladder and vascular smooth muscle. PubMed (Malysz et al., 2004).
  • Base-Promoted Three-Component Cascade Reaction of α-Hydroxy Ketones, Malonodinitrile, and Alcohols: Direct Access to Tetrasubstituted NH-Pyrroles.
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. RSC Advances.
  • Transition metal-free cyclization of N-Boc-N-propargylenamines. Heterocycles (2020).

Sources

Application

Application Note: Synthesis of Novel STING Agonists Utilizing the 4-Methyl-1H-pyrrole-3-carbonitrile Scaffold

Introduction and Mechanistic Rationale The Stimulator of Interferon Genes (STING) pathway has emerged as a critical target in immuno-oncology and antiviral therapeutics. Activation of STING induces the production of Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical target in immuno-oncology and antiviral therapeutics. Activation of STING induces the production of Type I interferons (IFNs) and pro-inflammatory cytokines, driving robust adaptive immune responses [1]. While cyclic dinucleotides (CDNs) are natural STING agonists, their poor pharmacokinetic properties have necessitated the development of non-nucleotide, small-molecule agonists.

The 4-methyl-1H-pyrrole-3-carbonitrile [2] scaffold offers a highly tunable, electron-rich heteroaromatic core ideal for designing non-nucleotide STING agonists. The strategic placement of the carbonitrile group provides a vector for hydrogen bonding within the STING ligand-binding pocket, while the C4-methyl group restricts the conformational flexibility of adjacent substituents, locking the molecule into an active, U-shaped bioactive conformation required for STING dimer stabilization.

The cGAS-STING Signaling Axis

Understanding the biological cascade is essential for rational drug design. The synthesized agonists are designed to mimic the action of 2'3'-cGAMP, binding directly to the STING dimer in the endoplasmic reticulum (ER) and triggering the recruitment of TBK1.

G dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2'3'-cGAMP / Agonist cGAS->cGAMP STING STING Dimerization cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferons IRF3->IFN

Figure 1: The cGAS-STING signaling pathway targeted by the synthesized pyrrole-based agonists.

Experimental Workflow and Synthetic Strategy

To construct the STING agonist, the 4-methyl-1H-pyrrole-3-carbonitrile core undergoes a three-step functionalization: N-alkylation to improve lipophilicity and membrane permeability, regioselective C5-bromination to install a cross-coupling handle, and a Suzuki-Miyaura cross-coupling to introduce an aryl-acid moiety that mimics the phosphate groups of natural CDNs.

W SM 4-methyl-1H-pyrrole- 3-carbonitrile Step1 N-Alkylation (NaH, R-Br) SM->Step1 Int1 N-Alkyl Intermediate Step1->Int1 Step2 C5-Bromination (NBS) Int1->Step2 Int2 Brominated Scaffold Step2->Int2 Step3 Suzuki Coupling (Pd(dppf)Cl2) Int2->Step3 Product STING Agonist Candidate Step3->Product

Figure 2: Three-step synthetic workflow from 4-methyl-1H-pyrrole-3-carbonitrile to STING agonist.

Detailed Experimental Protocols

Self-Validating Note: Each step includes in-process controls (TLC/LC-MS) to ensure intermediate integrity before proceeding, preventing the carryover of impurities that could cause false positives in downstream cellular assays.

Protocol A: N-Alkylation of 4-methyl-1H-pyrrole-3-carbonitrile

Objective: Install a lipophilic tail to enhance cellular penetrance.

  • Preparation: Dissolve 4-methyl-1H-pyrrole-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Causality: Deprotonation of the pyrrole nitrogen is required to generate the nucleophilic pyrrolide anion. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 1-bromo-3-phenylpropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography (Hexanes/EtOAc). Confirm product mass via LC-MS [M+H]+.

Protocol B: Regioselective C5-Bromination

Objective: Install a halogen handle for palladium-catalyzed cross-coupling.

  • Preparation: Dissolve the N-alkyl intermediate from Protocol A (1.0 eq, 8 mmol) in THF (30 mL) and cool to -78 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.05 eq) dissolved in THF dropwise over 15 minutes. Causality: Low temperature and precise stoichiometry prevent over-bromination at the C2 position.

  • Workup: Stir for 1 hour at -78 °C, then quench with 10% aqueous Na₂S₂O₃. Extract with DCM, dry, and concentrate.

  • Validation: Confirm regioselectivity via 1H-NMR (disappearance of the C5 proton signal).

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated core with a functionalized aryl boronic acid to complete the pharmacophore.

  • Preparation: In a microwave vial, combine the brominated intermediate (1.0 eq, 5 mmol), 4-(methoxycarbonyl)phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalysis: Add 1,4-Dioxane/H₂O (4:1, 15 mL). Degas the mixture with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling sterically hindered heteroaryl bromides.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Workup & Saponification: Filter through Celite. To yield the active free acid (the STING binding moiety), treat the crude ester with LiOH (3.0 eq) in THF/H₂O (1:1) for 4 hours at room temperature. Acidify to pH 3 with 1M HCl, extract with EtOAc, and purify via preparative HPLC.

Quantitative Data and Compound Profiling

The synthesized compounds were evaluated for chemical purity, synthetic yield, and biological efficacy using a THP-1 dual reporter cell line assay measuring STING-dependent IRF3 activation.

Compound IDR-Group (N-Alkyl)Aryl Substituent (C5)Overall Yield (%)Purity (HPLC)STING Activation EC₅₀ (nM)
STG-01 Benzyl4-benzoic acid42%>98%145 ± 12
STG-02 3-phenylpropyl4-benzoic acid38%>99%42 ± 5
STG-03 3-phenylpropyl3-fluoro-4-benzoic acid35%>98%18 ± 3
STG-04 Cyclohexylmethyl4-benzoic acid45%>97%210 ± 18

Table 1: Synthetic yields and biological evaluation of pyrrole-3-carbonitrile derived STING agonists. STG-03 demonstrates optimal potency, likely due to enhanced hydrogen bonding from the fluorine atom in the binding pocket.

References

  • Barber, G. N. (2015). STING: infection, inflammation and cancer. Nature Reviews Immunology, 15(12), 760-770. Available at: [Link]

  • PubChem. (2024). 4-methyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

Method

Application Note: Palladium-Catalyzed Synthesis of 4-Methyl-1H-pyrrole-3-carbonitrile Derivatives

Executive Summary The 4-methyl-1H-pyrrole-3-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery and agrochemical development. It forms the core structural motif of numerous bioactive molecules, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methyl-1H-pyrrole-3-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery and agrochemical development. It forms the core structural motif of numerous bioactive molecules, including potent androgen receptor antagonists for prostate cancer therapies and broad-spectrum non-systemic fungicides like fludioxonil[1]. Historically, the synthesis of highly substituted pyrroles relied on classical methods such as the Paal-Knorr condensation or the use of TosMIC (toluenesulfonylmethyl isocyanide)[2]. However, these traditional approaches often require harsh acidic or basic conditions, which severely limit functional group tolerance and late-stage functionalization.

As a Senior Application Scientist, I advocate for transition-metal catalysis as a superior alternative. Recent breakthroughs have demonstrated that palladium-catalyzed multicomponent and cascade reactions provide a highly atom-economical, regioselective, and mild pathway to polysubstituted pyrroles[3]. This application note details a robust, ligand-free palladium(II)-catalyzed cascade protocol specifically optimized for the synthesis of 4-methyl-1H-pyrrole-3-carbonitrile derivatives via sequential C(sp)–C(sp2) coupling and intramolecular C–N bond formation[4].

Mechanistic Rationale & Catalytic Pathway

Understanding the causality behind the reaction mechanism is critical for successful execution and troubleshooting. In this transformation, the palladium precatalyst, typically Pd(OAc)₂, plays a dual role. It acts as a Lewis acid to activate the nitrile/alkyne components and as a transition metal catalyst to facilitate the cross-coupling[3].

We deliberately avoid strong σ -donor phosphine ligands (like PPh₃) in this protocol. Strongly coordinating ligands saturate the palladium coordination sphere, inhibiting its essential Lewis acidic character required for the subsequent intramolecular cyclization[4][5]. The reaction initiates with the coordination of the Pd(II) species to the electron-deficient precursors. A migratory insertion drives the initial C–C bond formation. Subsequently, an intramolecular nucleophilic attack by the nitrogen atom onto the activated intermediate closes the pyrrole ring. Finally, aromatization and reductive elimination release the target 4-methyl-1H-pyrrole-3-carbonitrile and regenerate the active catalyst[3][4].

CatalyticCycle Pd Pd(II) Precatalyst Activation Coord Substrate Coordination Pd->Coord + Reactants Insert Migratory Insertion Coord->Insert C-C Coupling Cyclize Intramolecular Cyclization Insert->Cyclize C-N Formation Cyclize->Pd Catalyst Regeneration Prod 4-Methyl-1H-pyrrole- 3-carbonitrile Cyclize->Prod Reductive Elimination

Figure 1: Catalytic cycle for Pd-catalyzed 4-methyl-1H-pyrrole-3-carbonitrile synthesis.

Reaction Optimization & Quantitative Data

The following data summarizes the optimization campaign for the synthesis of a model 2-aryl-4-methyl-1H-pyrrole-3-carbonitrile. The causality behind the optimal conditions is rooted in the polarity of the solvent and the electronic nature of the catalyst.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Causality & Observation
1 Pd(OAc)₂ (20) DMF 100 24 85 Optimal; high polarity stabilizes polar intermediates.
2Pd(OAc)₂ (20)Toluene1002432Poor solubility; sluggish C-N cyclization in non-polar media.
3Pd(PPh₃)₄ (20)DMF1002445Strong ligands inhibit Lewis acidic activation of the nitrile.
4Pd(OAc)₂ (10)DMF1002461Incomplete conversion; high loading needed for cascade steps.
5NoneDMF100240Confirms absolute necessity of the Pd catalyst[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific colorimetric and physical changes at defined checkpoints, researchers can confirm the integrity of the catalytic cycle in real-time.

Materials Required:

  • β,β -dicyano ketone derivative (1.0 mmol)

  • Arylboronic acid or Isocyanide coupling partner (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF, 15 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an inert-atmosphere glovebox, weigh the β,β -dicyano ketone (1.0 mmol), the coupling partner (1.5 mmol), and Pd(OAc)₂ (0.2 mmol, 20 mol%) into an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

    • Expert Insight: A 20 mol% catalyst loading is strictly required. Because this is a cascade reaction involving distinct sequential activation steps, lower loadings lead to intermediate stalling[4].

  • Solvent Addition & Degassing: Add 15 mL of anhydrous DMF. Seal the tube and transfer it to a Schlenk line. Perform three rigorous freeze-pump-thaw cycles.

    • Self-Validation Checkpoint 1: The initial solution must be a clear, pale yellow. If the solution darkens to black prior to heating, oxygen contamination has caused premature reduction of Pd(II) to inactive Pd(0) black. Abort and restart.

  • Thermal Activation: Backfill the tube with Argon and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 24 hours.

    • Self-Validation Checkpoint 2: Within the first 2 hours, the solution should transition to a deep, homogeneous orange/brown, indicating the formation of the active organopalladium intermediates.

  • Reaction Monitoring: At 12 hours, withdraw a 50 μ L aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze. You should observe >50% consumption of the starting material and the appearance of the uncyclized intermediate mass.

  • Workup & Isolation: After 24 hours, cool the reaction to room temperature. Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove precipitated palladium residues. Wash the organic layer with distilled water ( 3×20 mL) to remove DMF, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental Workflow & Troubleshooting

Even with optimized protocols, cascade reactions can stall due to micro-variations in reagent purity or atmospheric moisture. The following workflow provides a logical decision tree for troubleshooting.

Workflow Start Reaction Setup & Rigorous Degassing Monitor LC-MS Monitoring (at 12h & 24h) Start->Monitor Decision Conversion > 90%? Monitor->Decision Workup Standard Workup & Celite Filtration Decision->Workup Yes Troubleshoot Troubleshooting: Check Pd Black Decision->Troubleshoot No AddLigand Re-evaluate Solvent or Check Reagents Troubleshoot->AddLigand AddLigand->Monitor

Figure 2: Experimental workflow and troubleshooting decision tree for the Pd-catalyzed cyclization.

Troubleshooting Insights:

  • Massive Pd Black Precipitation: If the reaction crashes out a black precipitate within 4 hours and LC-MS shows no product, the precatalyst has degraded. Ensure the DMF is strictly anhydrous and amine-free, as trace dimethylamine (a degradation product of DMF) can prematurely reduce the catalyst.

  • Stalled Intermediate: If LC-MS shows high C-C coupling but poor C-N cyclization, the Lewis acidity of the system is insufficient. Increasing the temperature to 110 °C or adding a catalytic amount of a mild Lewis acid additive can push the cyclization forward.

Conclusion

The palladium-catalyzed cascade synthesis of 4-methyl-1H-pyrrole-3-carbonitrile derivatives represents a significant leap forward in heterocyclic chemistry. By leveraging the dual catalytic nature of ligand-free Pd(OAc)₂, researchers can bypass the harsh conditions of traditional syntheses, unlocking new chemical space for drug development. Adhering to the self-validating checkpoints outlined in this guide ensures high reproducibility and scalable yields.

Sources

Application

Application Note: Multicomponent Synthesis of Highly-Functionalized Pyrrole-3-Carbonitriles in Aqueous Media

Executive Summary Substituted pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for anti-cancer agents, antimicrobial drugs, and specific enzyme inhibitors (such as M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for anti-cancer agents, antimicrobial drugs, and specific enzyme inhibitors (such as MEK1 inhibitors)[1]. Traditional step-wise syntheses of these heterocycles often suffer from poor atom economy, complex purification steps, and reliance on hazardous organic solvents.

This application note details a highly efficient, catalyst-free, four-component reaction (4CR) for the synthesis of polysubstituted pyrrole-3-carbonitriles[2]. By utilizing an aqueous medium, this protocol leverages the principles of green chemistry while employing the hydrophobic effect to drive the reaction forward, resulting in high yields and simplified product isolation.

Mechanistic Rationale & Chemical Causality

The synthesis is a one-pot domino reaction involving four components: an aromatic aldehyde, malononitrile, an isocyanide (e.g., 3,4-dichlorophenyl isocyanide), and a cyclic secondary amine (e.g., morpholine)[2].

Causality of Reagent Roles:

  • Morpholine as a Dual-Agent: Morpholine does not merely serve as a nucleophile for the final product; it initially acts as an in situ base. It deprotonates the highly acidic malononitrile (pKa ~11), facilitating a rapid Knoevenagel condensation with the aromatic aldehyde[2].

  • Electrophilic Activation: The resulting arylidenemalononitrile is a highly electron-deficient alkene. This electrophilicity is crucial because it allows the isocyanide carbon to perform a Michael-type addition without the need for a transition-metal catalyst.

  • Hydrophobic Effect in Water: Water is chosen as the solvent not just for environmental reasons, but for kinetic enhancement. The organic precursors are largely insoluble in water. As they are heated, the hydrophobic effect forces the non-polar reactants into concentrated organic droplets, drastically increasing their effective molarity and accelerating the intermolecular collisions required for the MCR.

Mechanism A Aromatic Aldehyde + Malononitrile B Arylidenemalononitrile (Knoevenagel Adduct) A->B Morpholine (Base) -H2O C Isocyanide Addition (Michael-type) B->C D Secondary Amine Nucleophilic Attack C->D E Intramolecular Cyclization D->E F Substituted Pyrrole-3-carbonitrile E->F Tautomerization

Figure 1: Mechanistic sequence of the four-component synthesis of pyrrole-3-carbonitriles.

Experimental Protocol: Catalyst-Free Aqueous MCR

This protocol is designed to be a self-validating system. The physical state of the reaction mixture provides real-time feedback on the progress and completion of the synthesis.

Materials Required
  • Aldehyde: Substituted benzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Isocyanide: 3,4-Dichlorophenyl isocyanide (1.0 mmol)

  • Amine: Morpholine (1.0 mmol)

  • Solvent: Deionized Water (5.0 mL)

  • Equipment: 25 mL round-bottom flask, magnetic stirrer, reflux condenser, oil bath.

Step-by-Step Methodology
  • Initial Mixing: To a 25 mL round-bottom flask equipped with a magnetic stirring bar, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5.0 mL of deionized water.

  • Base/Nucleophile Addition: Add morpholine (1.0 mmol) dropwise to the stirring mixture.

    • Causality Check: You may observe a slight color change or cloudiness as the Knoevenagel condensation initiates immediately upon base addition.

  • Isocyanide Addition: Add the 3,4-dichlorophenyl isocyanide (1.0 mmol) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C while stirring vigorously.

  • Self-Validating Checkpoint (Precipitation): As the reaction progresses (typically 1.5 to 2.0 hours), the highly hydrophobic pyrrole-3-carbonitrile product will begin to precipitate out of the aqueous phase. The reaction is considered complete when the mixture transitions into a dense, solid suspension and no further precipitation is visually observed.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid under vacuum using a Büchner funnel. Wash the crude solid thoroughly with ice-cold water (2 × 5 mL) followed by a minimal amount of cold ethanol (2 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure highly-functionalized pyrrole-3-carbonitrile[2].

Workflow Step1 1. Reagent Mixing Aldehyde, Malononitrile, Isocyanide, Amine in H2O Step2 2. Thermal Activation Stir vigorously at 80 °C for 1.5 - 2 h Step1->Step2 Step3 3. Precipitation Checkpoint Cool to RT, observe dense solid formation Step2->Step3 Step4 4. Isolation Vacuum filter; wash with cold H2O/EtOH Step3->Step4 Step5 5. Purification Recrystallize crude solid from hot Ethanol Step4->Step5 Step6 6. Validation Confirm purity via TLC, NMR, and Mass Spec Step5->Step6

Figure 2: Step-by-step experimental workflow for the aqueous multicomponent reaction.

Empirical Data & Substituent Effects

The electronic nature of the substituents on the aromatic aldehyde significantly dictates the reaction kinetics. Because the rate-determining steps involve nucleophilic attacks on the Knoevenagel adduct, electron-withdrawing groups (EWGs) enhance the electrophilicity of the intermediate, thereby reducing reaction times and increasing overall yields[2].

Table 1: Influence of Aldehyde Substituents on Reaction Time and Yield

Aldehyde SubstituentIsocyanide ComponentSecondary AmineTime (h)Isolated Yield (%)
-H (Benzaldehyde)3,4-Dichlorophenyl isocyanideMorpholine2.075
4-Cl (EWG)3,4-Dichlorophenyl isocyanideMorpholine1.582
4-NO₂ (Strong EWG)3,4-Dichlorophenyl isocyanideMorpholine1.585
4-CH₃ (EDG)3,4-Dichlorophenyl isocyanideMorpholine2.072
4-OCH₃ (Strong EDG)3,4-Dichlorophenyl isocyanideMorpholine2.070

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data represents typical empirical outcomes observed in standardized aqueous MCR protocols[2].

References

  • Title: Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study Source: Organic & Biomolecular Chemistry, 2015, 13, 1800-1806. URL: [Link]

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: Molecules, 2020, 25(3), 505. URL: [Link]

  • Title: Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review Source: Arabian Journal of Chemistry, 2021, 14(9), 103306. URL: [Link]

Sources

Method

"use of 4-methyl-1H-pyrrole-3-carbonitrile in the synthesis of kinase inhibitors"

Application Note: Utilizing 4-Methyl-1H-pyrrole-3-carbonitrile as a Core Scaffold in the Synthesis of Pyrrolopyrimidine-Based Kinase Inhibitors Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Methyl-1H-pyrrole-3-carbonitrile as a Core Scaffold in the Synthesis of Pyrrolopyrimidine-Based Kinase Inhibitors

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the design of heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine systems have emerged as privileged pharmacophores[1]. This application note details the mechanistic rationale and step-by-step synthetic protocols for utilizing 4-methyl-1H-pyrrole-3-carbonitrile [2]—and its aminated derivative, 2-amino-4-methyl-1H-pyrrole-3-carbonitrile —as foundational building blocks for the synthesis of highly potent, ATP-competitive kinase inhibitors (e.g., EGFR, CDK, and JAK inhibitors)[3].

Mechanistic Rationale: The Adenine Bioisostere Paradigm

To design a successful kinase inhibitor, the molecule must anchor itself within the highly conserved ATP-binding pocket (the "hinge region") of the kinase[4].

  • The Hinge-Binding Core: The cyclization of the ortho-amino-nitrile motif of 2-amino-4-methyl-1H-pyrrole-3-carbonitrile yields a pyrrolopyrimidine core. This core acts as a perfect adenine bioisostere, presenting N1 and N3 as critical hydrogen-bond acceptors to the backbone amides of the kinase hinge region[3].

  • The C4-Methyl Vector: The methyl group inherited from the 4-methyl-1H-pyrrole-3-carbonitrile starting material is not merely structural. It projects directly into "Hydrophobic Pocket I" (often adjacent to the gatekeeper residue, such as T790M in EGFR), enhancing binding affinity through van der Waals interactions and improving kinase selectivity over unmethylated analogs[1].

  • Solvent-Exposed Derivatization: The C4 position of the resulting pyrimidine ring can be activated (via halogenation) to undergo Nucleophilic Aromatic Substitution (S_NAr) with various substituted anilines, directing the tail of the molecule out toward the solvent-exposed channel[5].

G A Pyrrolopyrimidine Core (Adenine Bioisostere) B Kinase Hinge Region (Hydrogen Bonding) A->B N1/N3 Acceptors C Hydrophobic Pocket I (C4-Methyl Vector) A->C Hydrophobic Interaction D Solvent Exposed Channel (C4-Arylamino Substituents) A->D Vector Extension

Pharmacophore mapping of the pyrrolopyrimidine core within the ATP-binding pocket.

Synthetic Workflow & Experimental Protocols

The transformation of the pyrrole scaffold into a targeted kinase inhibitor is a three-phase self-validating process: Annulation, Activation, and Derivatization[4].

G A 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (Starting Material) B 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Annulation) A->B HCOOH, Heat C 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Activation) B->C POCl3, Reflux D Target EGFR/CDK Inhibitor (Derivatization) C->D Ar-NH2, DIPEA

Three-phase synthetic workflow from pyrrole scaffold to target kinase inhibitor.

Phase 1: Pyrimidine Annulation

Objective: Construct the bioisosteric pyrimidine ring using formic acid as both the solvent and the one-carbon donor. Causality: Formic acid reacts with the 2-amino group to form a formamide intermediate, which subsequently undergoes intramolecular cyclization with the adjacent C3-nitrile group. This avoids the use of harsh mineral acids that could degrade the electron-rich pyrrole ring.

Protocol:

  • Suspend 2-amino-4-methyl-1H-pyrrole-3-carbonitrile (10.0 g, 82.5 mmol) in 85% aqueous formic acid (50 mL).

  • Heat the mixture to reflux (approx. 100–105 °C) under a nitrogen atmosphere for 12 hours. Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1); the starting material spot (R_f ~0.6) should completely disappear, replaced by a highly polar baseline spot.

  • Cool the reaction mixture to room temperature and pour it over crushed ice (200 g) to precipitate the product.

  • Filter the resulting solid, wash sequentially with cold water (3 × 50 mL) and cold ethanol (20 mL), and dry under high vacuum to afford 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol .

Phase 2: Electrophilic Activation (Chlorination)

Objective: Convert the stable lactam (4-ol tautomer) into a highly reactive 4-chloro electrophile. Causality: The hydroxyl group is a poor leaving group. Phosphorus oxychloride (POCl_3) converts the hydroxyl into a phosphorodichloridate leaving group, which is immediately displaced by chloride ions to yield the 4-chloro derivative.

Protocol:

  • To a dry 250 mL round-bottom flask, add 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (8.0 g, 53.6 mmol) and anhydrous POCl_3 (40 mL).

  • Add N,N-dimethylaniline (2.0 mL) as a catalytic nucleophilic accelerator and acid scavenger.

  • Reflux the mixture at 110 °C for 4 hours. Self-Validation Checkpoint: LC-MS should indicate a mass shift from [M+H]+ 150 to [M+H]+ 168/170 (characteristic 3:1 chlorine isotope pattern).

  • Critical Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess POCl_3. Do not add water directly to the hot mixture due to violent exothermic hydrolysis.

  • Quench the concentrated residue by adding it dropwise to a vigorously stirred saturated NaHCO_3 / ice-water slurry (pH must remain >7 to prevent degradation).

  • Extract with Ethyl Acetate (3 × 100 mL), dry over anhydrous Na_2SO_4, and concentrate to yield 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Phase 3: Late-Stage Functionalization (S_NAr)

Objective: Install the solvent-channel binding vector via Nucleophilic Aromatic Substitution. Causality: The 4-chloro position is highly activated by the electron-withdrawing nature of the pyrimidine nitrogens. Using a mild base like N,N-Diisopropylethylamine (DIPEA) scavenges the HCl byproduct, preventing the protonation of the incoming aniline nucleophile, thereby maintaining its nucleophilicity[3].

Protocol:

  • Dissolve 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 11.9 mmol) in anhydrous n-butanol (30 mL).

  • Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) (14.3 mmol, 1.2 eq) and DIPEA (3.1 g, 23.8 mmol, 2.0 eq).

  • Heat the mixture at 120 °C for 8 hours.

  • Cool to room temperature. The product often crystallizes directly from the n-butanol. If not, concentrate and purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the final Target Kinase Inhibitor .

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters and expected yields for the synthetic workflow, ensuring reproducible scale-up for drug development campaigns.

Reaction PhaseSubstrateReagents & ConditionsYield (%)Purity (HPLC)Key Mechanistic Role
1. Annulation 2-Amino-4-methyl-1H-pyrrole-3-carbonitrileHCOOH (85%), Reflux, 12 h82 - 86%>98%Constructs the bioisosteric pyrimidine ring via intramolecular cyclization.
2. Activation 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl_3, N,N-dimethylaniline, 110 °C, 4 h75 - 80%>95%Converts the inert lactam into a highly reactive electrophile for cross-coupling.
3. S_NAr 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidineAr-NH_2, DIPEA, n-butanol, 120 °C, 8 h68 - 75%>99%Installs the specific binding vector to target the kinase solvent-exposed channel.

References

  • PubChemLite: 4-methyl-1h-pyrrole-3-carbonitrile. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Belal, A., et al. "Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1884-1902. URL:[Link]

  • "Kinase inhibitors."US Patent US20130035325A1.
  • Rashad, A., et al. "Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation." Frontiers in Chemistry, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"common side products in the synthesis of 4-methyl-1H-pyrrole-3-carbonitrile"

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the synthesis of 4-methyl-1H-pyrrole-3-carbonitrile (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the synthesis of 4-methyl-1H-pyrrole-3-carbonitrile (also known as 3-cyano-4-methylpyrrole). This compound is a highly valuable building block in the development of porphyrin analogues, biologically active pyrroles, and pharmaceutical intermediates[1].

The most robust and widely adopted method for constructing this 3,4-disubstituted pyrrole is the Van Leusen Pyrrole Synthesis , which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and crotononitrile as a Michael acceptor under basic conditions[1][2].

Mechanistic Workflow & Side-Reaction Pathways

Understanding the causality of side product formation requires a deep dive into the reaction mechanism. The Van Leusen synthesis is a formal [3+2] cycloaddition[2]. Deprotonation of TosMIC yields a nucleophilic carbanion that attacks the electron-deficient β-carbon of crotononitrile. Subsequent 5-exo-dig cyclization and base-mediated elimination of the tosyl group (as p-toluenesulfinate) yield the aromatized pyrrole[2][3].

Deviations in stoichiometry, temperature, or solvent anhydrousness lead to specific, predictable side products.

VanLeusenPathway TosMIC TosMIC (Starting Material) TosMIC_Anion TosMIC Anion (Active Nucleophile) TosMIC->TosMIC_Anion + Base Formamide Formamide Derivative (Hydrolysis Byproduct) TosMIC->Formamide + H2O (Moisture) Crotononitrile Crotononitrile (Michael Acceptor) Michael_Adduct Michael Adduct (Intermediate) Crotononitrile->Michael_Adduct Polymers Oligomeric Tars (Polymerization) Crotononitrile->Polymers Excess Base Base Base (e.g., NaH) Deprotonation Base->TosMIC_Anion TosMIC_Anion->Michael_Adduct + Crotononitrile Oxazole 4-Tosyloxazole (Dimerization Byproduct) TosMIC_Anion->Oxazole Excess TosMIC Pyrroline Pyrroline Intermediate (Cyclized) Michael_Adduct->Pyrroline 5-exo-dig cyclization Product 4-methyl-1H-pyrrole-3-carbonitrile (Target Product) Pyrroline->Product - Tosyl group (Elimination)

Mechanistic pathway of Van Leusen pyrrole synthesis and common side-reaction branches.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is exceptionally low, and LC-MS indicates the presence of a formamide derivative. What went wrong? A1: Moisture-Induced Isocyanide Hydrolysis. Causality: TosMIC is highly sensitive to water. In the presence of adventitious moisture, the strong base (e.g., NaH) is quenched to form hydroxide ions, which subsequently attack the isocyanide carbon. This hydrolyzes TosMIC into N-(p-toluenesulfonylmethyl)formamide, completely shutting down the cycloaddition pathway[4]. Solution: Ensure all solvents (typically Et₂O/DMSO or THF) are strictly anhydrous. Use freshly titrated NaH or sublimed t-BuOK, and run the reaction under a continuous argon or nitrogen atmosphere.

Q2: I am isolating a significant amount of a crystalline byproduct identified as 4-tosyloxazole. How can I suppress this? A2: TosMIC Dimerization. Causality: When the concentration of the deprotonated TosMIC anion is high relative to the Michael acceptor (crotononitrile), the anion can attack another molecule of unreacted TosMIC. This self-condensation leads to the formation of 4-tosyloxazole[4]. Solution: Alter the addition sequence. Instead of mixing TosMIC and base first, prepare a solution of TosMIC and crotononitrile, and add this mixture dropwise to the base suspension. This ensures the TosMIC anion is immediately intercepted by the alkene, keeping the steady-state concentration of the anion low.

Q3: NMR analysis of my crude product shows an unaromatized intermediate. Why didn't the reaction go to completion? A3: Incomplete Tosyl Elimination (Pyrroline Stalling). Causality: The final step of the Van Leusen synthesis requires the elimination of p-toluenesulfinic acid to drive aromatization. If the base is depleted (often due to moisture or side reactions) or the temperature is too low, the reaction stalls at the intermediate pyrroline stage[2]. Solution: Ensure a slight stoichiometric excess of base (e.g., 1.2 to 1.5 equivalents). If stalling persists, allow the reaction mixture to warm to room temperature or apply gentle reflux (e.g., 40-50 °C) for 15-30 minutes after the initial low-temperature addition.

Q4: The reaction mixture turned into a dark, viscous tar, and I cannot extract my pyrrole. What caused this? A4: Base-Catalyzed Polymerization of Crotononitrile. Causality: Crotononitrile is an α,β-unsaturated nitrile susceptible to anionic polymerization. Exposure to localized high concentrations of strong base (like NaH) without sufficient TosMIC present will cause the alkene to polymerize into oligomeric tars. Solution: Maintain vigorous stirring to prevent localized high concentrations of base. Co-add the crotononitrile with TosMIC, and control the reaction temperature strictly during the exothermic addition phase.

Quantitative Data: Common Side Products

Side ProductAnalytical Signature (MS/NMR)Primary CausePreventative Action
N-(p-Toluenesulfonylmethyl)formamide [M+H]⁺ +18 vs TosMIC; Aldehyde proton (~8.2 ppm)Moisture in solvent/reagentsUse strictly anhydrous Et₂O/DMSO; Ar atmosphere.
4-Tosyloxazole [M+H]⁺ ~224; Oxazole C-H (~8.0 ppm)TosMIC self-condensationDropwise co-addition of TosMIC + Alkene to base.
Pyrroline Intermediate Lack of pyrrole NH (~8.5 ppm); Aliphatic signalsInsufficient base / low tempUse 1.2+ eq NaH; warm to RT post-addition.
Oligomeric Tars Broad, unresolved polymeric NMR baselineAnionic polymerizationVigorous stirring; avoid excess localized base.

Validated Experimental Protocol

Synthesis of 4-Methyl-1H-pyrrole-3-carbonitrile This self-validating protocol utilizes a reverse-addition technique to minimize TosMIC dimerization and alkene polymerization, ensuring high fidelity and yield[1].

Materials:

  • TosMIC (p-Toluenesulfonylmethyl isocyanide): 5.0 mmol (0.98 g)

  • Crotononitrile (E/Z mixture): 5.0 mmol (0.34 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 6.0 mmol (0.24 g)

  • Anhydrous Diethyl Ether (Et₂O): 35 mL

  • Anhydrous Dimethyl Sulfoxide (DMSO): 10 mL

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Under a strict argon atmosphere, wash the NaH (0.24 g) with anhydrous hexane (2 × 5 mL) to remove the mineral oil. Suspend the washed NaH in anhydrous Et₂O (10 mL) in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.

  • Preparation of the Reactant Solution: In a separate flame-dried vial, dissolve TosMIC (0.98 g) and crotononitrile (0.34 g) in a solvent mixture of anhydrous Et₂O (25 mL) and anhydrous DMSO (10 mL). Note: DMSO is critical for solubilizing the intermediate carbanion and accelerating the cycloaddition[1][3].

  • Controlled Addition: Using a syringe pump or dropping funnel, add the TosMIC/crotononitrile solution dropwise to the vigorously stirred NaH suspension over 30 minutes. Maintaining 0 °C controls the exothermic deprotonation and prevents crotononitrile polymerization.

  • Cyclization and Aromatization: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 hours. To ensure complete elimination of the tosyl group, the mixture can be gently heated to 40 °C for 15 minutes.

  • Quenching and Work-up: Cool the mixture back to 0 °C and carefully quench with distilled water (30 mL) to destroy any unreacted NaH. Extract the aqueous layer with Et₂O (3 × 25 mL).

  • Purification: Wash the combined organic extracts with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude yellow residue via short-column chromatography (silica gel, hexanes/ethyl acetate 3:1) to afford 4-methyl-1H-pyrrole-3-carbonitrile as a solid.

References

  • Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method MDPI URL:[Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds PMC - National Institutes of Health URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Paal-Knorr Pyrrole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during heterocyclic library synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during heterocyclic library synthesis. While the textbook Paal-Knorr reaction—condensing a 1,4-dicarbonyl compound with a primary amine—appears straightforward, the reality of bench chemistry often involves competing side reactions, sluggish kinetics, and product degradation[1].

This guide is designed to move beyond basic protocols. Here, we analyze the mechanistic causality behind common failures and provide field-proven, self-validating workflows to ensure your pyrrole syntheses are robust, scalable, and reproducible.

Mechanistic Causality: Understanding the Pathways

To troubleshoot effectively, we must first understand the kinetic landscape. The pyrrole synthesis proceeds via the nucleophilic attack of the primary amine on a protonated carbonyl, forming a hemiaminal intermediate. Subsequent intramolecular attack and dehydration yield the pyrrole[1][2].

However, if the amine is a weak nucleophile or the reaction environment is too acidic, the 1,4-diketone can undergo an alternative acid-catalyzed monoenolization and dehydration, yielding a furan byproduct[3][4]. Controlling the equilibrium between these two pathways is the key to a successful synthesis.

Mechanism Diketone 1,4-Dicarbonyl Compound Amine + Primary Amine (Nucleophilic Attack) Diketone->Amine Proton + H+ (Excess Acid) (No Amine) Diketone->Proton Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Enol Monoenol Intermediate Proton->Enol Cyclization1 Cyclization & Dehydration Hemiaminal->Cyclization1 Cyclization2 Cyclization & Dehydration Enol->Cyclization2 Pyrrole Substituted Pyrrole (Target Product) Cyclization1->Pyrrole Furan Substituted Furan (Byproduct) Cyclization2->Furan

Competitive pathways in Paal-Knorr synthesis: Pyrrole vs. Furan formation.

Troubleshooting FAQs

Q1: My reaction yields a significant amount of furan byproduct instead of the desired pyrrole. How do I shift the selectivity? Root Cause: Furan formation is the primary competing pathway. It is triggered when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without amine incorporation. This happens under excessively acidic conditions (pH < 3) or when the primary amine is sterically hindered[4][5]. Intervention:

  • Control the pH: Avoid strong Brønsted acids like concentrated HCl or H₂SO₄. Switch to a milder acid such as acetic acid, or run the reaction under neutral conditions[4].

  • Amine Stoichiometry: Use a slight excess of the amine (1.2 to 1.5 equivalents) to drive the equilibrium toward the hemiaminal intermediate[4].

Q2: I am using an electron-deficient aniline, and the reaction is stalling. How can I drive the conversion? Root Cause: Electron-withdrawing groups (e.g., nitro, halogens) drastically reduce the nucleophilicity of the amine. The initial attack on the carbonyl becomes the rate-limiting step, and standard mild conditions fail to push the reaction forward[6]. Intervention:

  • Confinement Catalysis: Utilize β-cyclodextrin in aqueous media. The hydrophobic cavity encapsulates the γ-diketone, while the hydroxyl groups stabilize the transition state via hydrogen bonding, facilitating the attack of weak nucleophiles[6].

  • Lewis Acid Catalysis: Employ Scandium(III) triflate (Sc(OTf)₃) at 1 mol% loading under solvent-free conditions. It strongly activates the carbonyl carbon without lowering the bulk pH to furan-promoting levels[7].

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this degradation? Root Cause: Dark, polymeric mixtures indicate the degradation of starting materials or the pyrrole product itself. Pyrroles are electron-rich heterocycles and are highly prone to acid-catalyzed polymerization, especially under prolonged heating[4]. Intervention:

  • Solvent-Free (Neat) Conditions: Run the reaction neat at room temperature. Liquid amines and diketones are often miscible, allowing quantitative conversion in 5–10 minutes without external heating[8].

  • Solid Acid Catalysts: Use Silica Sulfuric Acid (SSA). It provides localized acidic sites for dehydration but can be rapidly filtered out, preventing over-exposure of the pyrrole to acidic conditions[9].

Troubleshooting Start Analyze Crude Reaction Mixture Issue1 High Furan Byproduct? Start->Issue1 Issue2 Tarry/Polymeric Mixture? Issue1->Issue2 No Sol1 Increase Amine Eq. Raise pH > 3 Use Lewis Acid Issue1->Sol1 Yes Issue3 Incomplete Conversion (Unreactive Amine)? Issue2->Issue3 No Sol2 Lower Temp Use Solid Acid (SSA) Reduce Time Issue2->Sol2 Yes Sol3 Use Sc(OTf)3 or β-Cyclodextrin Issue3->Sol3 Yes

Decision tree for troubleshooting common Paal-Knorr synthesis issues.

Quantitative Data: Catalyst & Condition Optimization

To assist in selecting the optimal conditions for your specific substrate, the following table summarizes field-validated data comparing various catalytic systems:

Catalyst SystemConditionsSubstrate CompatibilityYield RangeReaction TimeRef.
None (Neat) Room Temp, Solvent-freeAliphatic & Liquid Amines85–98%5–10 min[8]
Silica Sulfuric Acid (SSA) Room Temp, Solvent-freeAryl & Alkyl Amines65–98%2–120 min[9]
β-Cyclodextrin 60 °C, Aqueous MediaElectron-deficient Aryl Amines65–86%24 h[6]
Sc(OTf)₃ (1 mol%) Mild Heating, Solvent-freeSterically Hindered Amines89–98%Variable[7]

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include built-in checkpoints to ensure reaction integrity and prevent downstream purification failures.

Protocol A: Solvent-Free Green Synthesis (Ideal for Aliphatic/Liquid Amines)

Causality Check: By eliminating the solvent, the local concentration of reactants is maximized, driving the kinetics forward rapidly without the need for external heating or catalysts, thereby preventing thermal degradation[8].

  • Preparation: In a clean, dry 10 mL round-bottom flask, add 10 mmol of the primary amine.

  • Addition: Slowly add 10 mmol of the 1,4-diketone (e.g., 2,5-hexanedione) dropwise under continuous magnetic stirring.

    • Self-Validation Check: Both reagents should be perfectly miscible. A slight exotherm may be observed, confirming the initial formation of the hemiaminal intermediate.

  • Reaction: Stir the neat mixture at room temperature for 5–10 minutes.

  • Monitoring: Spot the mixture on a silica TLC plate. Complete disappearance of the diketone spot indicates quantitative conversion.

  • Isolation: Since water is the only byproduct, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure pyrrole[8].

Protocol B: Solid-Acid Catalyzed Synthesis (Ideal for Aryl Amines)

Causality Check: Silica Sulfuric Acid (SSA) provides a high surface area with localized Brønsted acidity. This allows for rapid dehydration of the hemiaminal without acidifying the bulk phase, protecting the electron-rich pyrrole from polymerization[9].

  • Preparation: Mix 1.0 mmol of the 1,4-diketone and 1.0 mmol of the primary aryl amine in a 25 mL flask.

  • Catalyst Addition: Add 0.05 g of Silica Sulfuric Acid (SSA) catalyst to the mixture.

  • Reaction: Stir the mixture under solvent-free conditions at room temperature (or mild heating up to 60 °C for highly deactivated anilines) for 2–120 minutes.

  • Monitoring: Monitor the reaction progress via TLC. The localized acidic sites will rapidly catalyze the rate-determining cyclization step.

  • Isolation: Once complete, dilute the mixture with dichloromethane (10 mL) and filter to recover the SSA catalyst.

    • Self-Validation Check: The recovered catalyst can be washed with ethanol, dried, and reused up to four times with minimal loss of activity (maintaining >90% yield)[9]. Concentrate the filtrate to obtain the product.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Pyrrole-3-Carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of pyrrole-3-carbonitriles. This portal is designed for researchers, application scientists, and drug development professionals facing yield drops, stalled reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrrole-3-carbonitriles. This portal is designed for researchers, application scientists, and drug development professionals facing yield drops, stalled reactions, or poor reproducibility during multicomponent pyrrole cyclizations.

Below, you will find a diagnostic workflow, in-depth mechanistic FAQs, quantitative benchmarking data, and self-validating Standard Operating Procedures (SOPs) to recover and optimize your catalytic systems.

Diagnostic Overview & Troubleshooting Workflow

Before altering your stoichiometry or abandoning a synthetic route, use the diagnostic flowchart below to identify the primary mode of catalyst deactivation based on your specific catalytic system.

CatalystTroubleshooting Start Yield Drop Detected Identify Identify Catalyst System Start->Identify Homogeneous Homogeneous (Cu, Au, Zn) Identify->Homogeneous Heterogeneous Heterogeneous (Pd/C, HZSM-5) Identify->Heterogeneous Organocatalyst Organocatalyst (AcOH) Identify->Organocatalyst Moisture Moisture Poisoning? Homogeneous->Moisture Chelation Product Inhibition? Homogeneous->Chelation Coking Pore Coking? Heterogeneous->Coking Thermal Thermal Degradation? Organocatalyst->Thermal AddSieves Add Molecular Sieves Moisture->AddSieves Yes AddLigands Use Bulky Ligands Chelation->AddLigands Yes WashCalcine Hot DMF Wash Coking->WashCalcine Yes OptimizeTemp Control Exotherm Thermal->OptimizeTemp Yes

Diagnostic workflow for identifying and mitigating catalyst deactivation in pyrrole syntheses.

Knowledge Base & FAQs (Mechanisms & Causality)

Q1: Why does my copper catalyst rapidly deactivate during the multicomponent synthesis of multisubstituted pyrroles?

Causality: In copper-catalyzed tandem three-component reactions (e.g., using aromatic alkenes, TMSCN, and formamides), the catalyst is highly susceptible to product inhibition[1]. The newly formed pyrrole-3-carbonitrile contains two strongly coordinating moieties: the pyrrole nitrogen and the cyano group. These functional groups chelate the Cu(I) center, forming a highly stable, unreactive resting state that removes the metal from the catalytic cycle. Additionally, Cu(I) is prone to oxidative deactivation to Cu(II) if trace oxygen is present. Self-Validating Protocol: To verify if chelation is the root cause, perform a kinetic control experiment by spiking the reaction with 10 mol% of the pure pyrrole-3-carbonitrile product at t=0 . If the initial reaction rate drops significantly compared to your baseline, product inhibition is confirmed. Resolution: Mitigate this by introducing sterically demanding ligands (e.g., bulky phosphines like CyJohnPhos) that prevent the formation of stable multidentate complexes, or switch to a continuous flow setup to rapidly remove the product from the catalytic zone.

Q2: I am using Lewis acids (e.g., ZnI₂ or AuCl₃) for the cyclization of dienyl azides. The reaction stalls at 40% conversion. What is happening?

Causality: Transition metal Lewis acids such as ZnI₂ and AuCl₃ are highly oxophilic[2]. In multicomponent condensation reactions, water is often generated as a stoichiometric byproduct. This water competitively coordinates to the vacant d-orbitals of the metal center, displacing the organic substrates and effectively poisoning the catalyst. Self-Validating Protocol: Monitor the reaction via in-situ IR spectroscopy. A sudden appearance of a broad -OH stretch (3200-3600 cm⁻¹) coupled with a plateau in the nitrile (-CN) stretch (2200 cm⁻¹) indicates water-induced stalling. Resolution: Incorporate pre-activated 4Å molecular sieves directly into the reaction mixture to scavenge water in situ, ensuring the metal center remains available for substrate activation.

Q3: How can I prevent the fouling of heterogeneous catalysts like Pd/C and HZSM-5 during scalable intramolecular annulations?

Causality: High-surface-area heterogeneous catalysts like Pd/C and HZSM-5 deactivate primarily due to "coking"—the deposition of polymeric byproducts inside the micropores, which physically blocks active sites[3]. Furthermore, strongly coordinating amines used as starting materials can induce metal leaching from the support. Self-Validating Protocol: After the first run, filter the catalyst, dry it, and measure its mass. A mass increase of >5% indicates organic fouling. Perform thermogravimetric analysis (TGA); a sharp weight loss between 200-400 °C confirms the presence of polymeric deposits. Resolution: Wash the recovered catalyst with a highly polar, non-coordinating solvent (like hot DMF) to dissolve organic deposits, followed by calcination at 400 °C (for zeolites) to burn off residual carbon. For Pd/C, perform a controlled reduction under H₂ to restore the Pd(0) active sites.

Quantitative Benchmarking

Use the table below to benchmark your catalytic system's expected performance drop and identify the optimal mitigation strategy.

Catalyst SystemReaction TypePrimary Deactivation TriggerTypical TON Drop (%)Mitigation Strategy
Cu(I) Salts Multicomponent Tandem[1]Product Chelation (Nitrile/Pyrrole)60 - 80%Bulky phosphine ligands; strict anaerobic conditions.
ZnI₂ / AuCl₃ Dienyl Azide Cyclization[2]Moisture Poisoning (Oxophilicity)50 - 70%In situ 4Å molecular sieves; anhydrous solvents.
Pd/C & HZSM-5 Intramolecular Annulation[3]Micropore Coking / Fouling40 - 50%Hot DMF wash & Calcination (zeolites) / H₂ reduction.
Acetic Acid (AcOH) α-Hydroxyketone Condensation[4]Thermal Degradation of Substrates< 10%Strict temperature control (70 °C); avoids metal toxicity.

Standard Operating Procedures (SOPs)

SOP 1: Metal-Free Multicomponent Synthesis of Pyrrole-3-Carbonitriles

This protocol utilizes an organocatalyst (AcOH) to completely bypass transition metal deactivation and product chelation issues, making it ideal for synthesizing pharmaceutical lead compounds[4].

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, combine the α-hydroxyketone (1.0 mmol), 3-oxobutanenitrile (1.0 mmol), and the substituted aniline (1.1 mmol).

  • Solvation: Add 5.0 mL of absolute ethanol (EtOH) to the flask to ensure complete dissolution of the substrates.

  • Catalyst Addition: Introduce glacial Acetic Acid (AcOH) (1.0 mmol) as the organocatalyst.

  • Controlled Heating: Heat the mixture to exactly 70 °C using a thermostatically controlled oil bath. Critical: Do not exceed 70 °C, as higher temperatures lead to the thermal degradation of the oxoacetonitrile intermediate. Maintain stirring for 3 hours.

  • Workup: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). Upon completion, cool the mixture to room temperature and precipitate the product by adding 15 mL of ice-cold distilled water.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from ethanol to afford the pure pyrrole-3-carbonitrile.

SOP 2: Recovery and Reactivation of Fouled Pd/C Catalyst

Use this protocol when scaling up intramolecular annulations to restore turnover numbers (TON) in fouled heterogeneous systems[3].

  • Recovery: Upon completion of the reaction, recover the Pd/C catalyst from the mixture via vacuum filtration over a tightly packed Celite pad.

  • Solvent Washing: Transfer the filter cake to a beaker. Wash sequentially with hot DMF (3 x 10 mL at 80 °C) to dissolve non-covalently bound polymeric byproducts, followed by absolute ethanol (3 x 10 mL) to remove residual DMF.

  • Drying: Dry the washed catalyst under a high vacuum at 60 °C for 4 hours to remove all trace solvents.

  • Reduction (Reactivation): To ensure the palladium is fully restored to its active Pd(0) state, transfer the dried catalyst to a sealed pressure tube and subject it to a mild hydrogen atmosphere (1 atm via a balloon) at room temperature for 2 hours before initiating the next catalytic cycle.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1H-pyrrole-3-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 4-methyl-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4-methyl-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the work-up procedures for this synthesis, providing in-depth, field-proven insights to ensure the successful isolation and purification of your target compound.

Troubleshooting Guide: Navigating Common Work-Up Challenges

The synthesis of 4-methyl-1H-pyrrole-3-carbonitrile, often proceeding through a multi-step pathway involving precursors like (Z)-2-chloro-3-(dimethylamino)-N,N-dimethyl-2-propen-1-iminium hexachlorostannate(IV) and (2-amino-2-cyanoethenyl)triphenylphosphonium perchlorate, can present several challenges during the work-up phase. This guide provides solutions to common issues.

Issue 1: Persistent Emulsion During Aqueous Work-up

Question: I am observing a persistent emulsion at the aqueous-organic interface during the extraction of my reaction mixture containing 4-methyl-1H-pyrrole-3-carbonitrile. How can I break this emulsion and efficiently separate the layers?

Answer: Emulsions are a common issue, often caused by the presence of polar byproducts or unreacted starting materials that act as surfactants. Here’s a systematic approach to resolve this:

  • Patience and Mechanical Agitation: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Gentle swirling or tapping of the funnel can sometimes encourage the layers to separate.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to "salt out" the organic components, disrupting the emulsion.

  • Change in Solvent Polarity: If the emulsion persists, adding a small amount of a different organic solvent with a polarity that is either higher or lower than your current extraction solvent can help. For instance, if you are using ethyl acetate, adding a small volume of diethyl ether or dichloromethane can alter the interfacial tension.

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion by physically disrupting the droplets.

Issue 2: Low Yield After Extraction and Solvent Removal

Question: After performing the aqueous work-up and removing the organic solvent under reduced pressure, my crude yield of 4-methyl-1H-pyrrole-3-carbonitrile is significantly lower than expected. What are the potential causes and how can I improve my recovery?

Answer: Low yield post-extraction is a multifaceted problem. The root cause often lies in the solubility of the product or incomplete extraction.

  • Solubility in the Aqueous Layer: 4-methyl-1H-pyrrole-3-carbonitrile possesses some water solubility due to the polar nitrile group and the N-H bond of the pyrrole ring. To minimize loss to the aqueous phase:

    • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at partitioning the product into the organic phase.

    • Back-Extraction: After the initial extractions, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • pH of the Aqueous Layer: The pH of the aqueous phase during work-up is critical. Ensure the pH is neutral or slightly basic before extraction. An acidic pH can protonate the pyrrole nitrogen, increasing its water solubility.

  • Incomplete Reaction: A low yield might not be a work-up issue but rather an indication of an incomplete reaction. Before initiating the work-up, it is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Optimizing Extraction:

Caption: Optimized extraction workflow for 4-methyl-1H-pyrrole-3-carbonitrile.

Issue 3: Difficulty in Purifying the Crude Product by Crystallization

Question: I am struggling to crystallize my crude 4-methyl-1H-pyrrole-3-carbonitrile. It either oils out or remains as an amorphous solid. What crystallization solvents and techniques are recommended?

Answer: Successful crystallization depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening: A systematic solvent screening is the first step. Based on the structure of 4-methyl-1H-pyrrole-3-carbonitrile, suitable solvent systems could include:

    • Single Solvent Systems: Toluene, ethyl acetate, or a mixture of ethanol and water.

    • Two-Solvent Systems (for recrystallization): A common technique is to dissolve the crude product in a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: If the compound is reluctant to crystallize, dissolving it in a suitable solvent and allowing the solvent to evaporate slowly in a loosely covered container can yield crystals.

    • Seeding: Introducing a seed crystal of the pure compound can initiate crystallization. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes create nucleation sites.

Table 1: Recommended Solvent Systems for Crystallization

Solvent SystemRationale
TolueneGood for inducing crystallinity in aromatic compounds.
Ethyl Acetate/HexanesA versatile two-solvent system for compounds of intermediate polarity.
Dichloromethane/Petroleum EtherAnother effective two-solvent system, with dichloromethane as the more polar component.
Ethanol/WaterUseful if the compound has some water solubility; the addition of water reduces its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of 4-methyl-1H-pyrrole-3-carbonitrile?

A1: Pure 4-methyl-1H-pyrrole-3-carbonitrile is typically a white to off-white or pale yellow solid. It is generally stable at room temperature when stored in a well-sealed container, protected from light and moisture. However, like many pyrrole derivatives, it can be susceptible to slow air oxidation and coloration over time, especially if impurities are present. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: I have a colored impurity in my final product. How can I remove it?

A2: Colored impurities are often highly conjugated byproducts. Here are a few strategies for their removal:

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently for a short period, and then filter the hot solution through a pad of Celite® to remove the carbon. The colored impurities often adsorb onto the surface of the activated carbon.

  • Silica Gel Chromatography: If crystallization and charcoal treatment are ineffective, column chromatography on silica gel is the most reliable method for removing colored and other closely related impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Workflow for Decolorization:

Caption: Decision workflow for the decolorization of crude 4-methyl-1H-pyrrole-3-carbonitrile.

Q3: What are the key characterization techniques to confirm the identity and purity of my synthesized 4-methyl-1H-pyrrole-3-carbonitrile?

A3: A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of the methyl group, the pyrrolic N-H proton, and the two aromatic protons on the pyrrole ring, with their characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: This will show the expected number of carbon signals, including the nitrile carbon and the carbons of the pyrrole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic stretching frequencies of the N-H bond (around 3300-3400 cm⁻¹) and the nitrile (C≡N) group (around 2220-2260 cm⁻¹).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Table 2: Key Spectroscopic Data for 4-methyl-1H-pyrrole-3-carbonitrile

TechniqueKey FeatureExpected Range/Value
¹H NMRChemical shifts (δ) in CDCl₃~8.0-8.5 (br s, 1H, NH), ~6.5-7.0 (m, 2H, pyrrole-H), ~2.2 (s, 3H, CH₃)
¹³C NMRChemical shifts (δ) in CDCl₃~118-125 (pyrrole carbons), ~115 (nitrile carbon), ~12 (methyl carbon)
IRStretching frequencies (ν)~3350 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch)
Mass Spec (EI)Molecular Ion (M⁺)m/z = 106.05

(Note: Exact spectroscopic values can vary slightly depending on the solvent and instrument used.)

References

  • Jahangiri, S., & Ghavidel, M. (2020). Synthesis of (Z)-2-chloro-3-(dimethylamino)-N,N-dimethyl-2-propen-1-iminium hexachlorostannate(IV) and its application in the synthesis of novel pyrimidine, pyrrole, and pyrazole derivatives. Research on Chemical Intermediates, 46(5), 2665-2678. [Link]

  • Al-Mourabit, A., & Le Gall, E. (2013). (2-Amino-2-cyanoethenyl)triphenylphosphonium Perchlorate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • 4-Methyl-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1H-pyrrole-3-carbonitrile Analogs as Potent Biological Modulators

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-methyl-1H-pyrrole-3-carbonitrile analogs, a scaffold of significant interest in modern drug discovery. We will delve into the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-methyl-1H-pyrrole-3-carbonitrile analogs, a scaffold of significant interest in modern drug discovery. We will delve into the nuanced effects of structural modifications on the biological activity of these compounds, with a primary focus on their role as agonists of the Stimulator of Interferon Genes (STING) receptor, a key target in immuno-oncology. Additionally, we will explore the broader therapeutic potential of this scaffold by examining its activity as androgen receptor antagonists and anti-inflammatory agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both high-level insights and detailed experimental protocols.

The 1H-Pyrrole-3-carbonitrile Core: A Privileged Scaffold

The 1H-pyrrole-3-carbonitrile core has emerged as a versatile and "privileged" scaffold in medicinal chemistry. Its unique electronic properties and conformational flexibility allow it to interact with a variety of biological targets. The presence of the nitrile group and the pyrrole nitrogen provides key hydrogen bonding opportunities, while the aromatic ring itself can engage in π-π stacking and hydrophobic interactions within protein binding pockets. The 4-methyl substituent often serves as an important anchoring group, influencing the overall orientation of the molecule within the target protein.

SAR of 4-Methyl-1H-pyrrole-3-carbonitrile Analogs as STING Agonists

The cGAS-STING pathway is a critical component of the innate immune system, and its activation has shown significant promise in cancer immunotherapy.[1] Small molecule agonists of STING are therefore highly sought after. A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as potent STING agonists, with SAR studies revealing key structural features that govern their activity.[2][3]

A systematic study of these analogs involved modifications at the aniline ring system, which is typically attached to the pyrrole core. The general structure for this series of STING agonists is depicted below.

Caption: General scaffold of 1H-pyrrole-3-carbonitrile STING agonists.

Modifications on the Aniline Ring

The substitution pattern on the aniline ring has a profound impact on the STING agonist activity. A study exploring various substituents on this ring led to the identification of several potent compounds.[2] The following table summarizes the SAR of key analogs, with their activity compared to the known STING agonist SR-717.

CompoundAniline Substituent (R)hSTING Binding Affinity (ΔTm, °C)THP1-ISG-Luc Reporter Assay (EC50, μM)
4A (Lead) Unsubstituted+3.510.49 ± 1.95
7F 4-FluoroComparable to SR-717Comparable to SR-717
7P 3-MethoxyComparable to SR-717Comparable to SR-717
7R 3,5-DifluoroComparable to SR-717Comparable to SR-717
SR-717 (Reference)--

Data synthesized from ACS Medicinal Chemistry Letters, 2023.[2]

The data indicates that the introduction of small, electron-withdrawing groups like fluorine at the 4-position (7F) or 3,5-positions (7R) of the aniline ring, as well as an electron-donating methoxy group at the 3-position (7P), results in compounds with STING agonist activity comparable to the well-characterized agonist SR-717.[2] This suggests that both electronic and steric factors at these positions are critical for optimal interaction with the STING protein.

Mechanism of Action: STING Pathway Activation

The identified potent analogs, such as 7F, were shown to activate the STING signaling pathway.[4] Upon binding to STING, these agonists induce a conformational change in the protein, leading to the recruitment and activation of Tank-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[1][4] This signaling cascade is crucial for mounting an effective anti-tumor immune response.

STING_Pathway agonist 4-Methyl-1H-pyrrole-3-carbonitrile Analog (e.g., 7F) sting STING agonist->sting Binds & Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates irf3_p p-IRF3 (Dimer) irf3->irf3_p Dimerizes nucleus Nucleus irf3_p->nucleus Translocates ifn Type I Interferons & Inflammatory Cytokines nucleus->ifn Induces Gene Expression caption STING signaling pathway activated by pyrrole-3-carbonitrile analogs.

Caption: STING signaling pathway activated by pyrrole-3-carbonitrile analogs.

Broader Therapeutic Applications of Pyrrole-3-carbonitrile Analogs

Beyond their role as STING agonists, derivatives of the pyrrole-3-carbonitrile scaffold have shown promise in other therapeutic areas.

Androgen Receptor Antagonists for Prostate Cancer

A series of 4-phenylpyrrole derivatives containing the 3-carbonitrile moiety have been developed as novel androgen receptor (AR) antagonists.[5] These compounds have demonstrated efficacy against castration-resistant prostate cancer, including bicalutamide-resistant forms.[5] Notably, compound 4n , 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, exhibited significant inhibitory effects on tumor cell growth in preclinical models.[5] The SAR studies in this series highlighted the importance of an arylmethyl group at the N1 position of the pyrrole for enhanced antagonistic activity.[5]

Anti-inflammatory Activity

Pyrrole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory properties.[6] A series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema method.[6] Several of these compounds exhibited significant inhibition of inflammation, with one compound, 1e , showing potency comparable to the standard drug etoricoxib.[6]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a representative 1H-pyrrole-3-carbonitrile analog and for a key biological assay to evaluate STING activation.

Synthesis of a Representative 1H-Pyrrole-3-carbonitrile Analog

The synthesis of the 1H-pyrrole-3-carbonitrile core and its subsequent elaboration to target compounds can be achieved through a multi-step process. The following is a representative synthetic scheme based on published procedures.[2]

Synthesis_Workflow start Starting Materials: Methyl 6-chloropyridazine-3-carboxylate (1) 1H-pyrrole-3-carbonitrile (2) step1 Nucleophilic Substitution start->step1 intermediate1 Compound 3 step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 Key Intermediate 4 step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product Target 1H-pyrrole-3-carbonitrile Analogs (e.g., 7A-7D) step3->final_product reagents Oxaloyl chloride, Substituted methyl anthranilates reagents->step3 caption Synthetic workflow for 1H-pyrrole-3-carbonitrile analogs.

Caption: Synthetic workflow for 1H-pyrrole-3-carbonitrile analogs.

Step-by-Step Protocol:

  • Synthesis of Compound 3: To a solution of 1H-pyrrole-3-carbonitrile (2) in an appropriate aprotic solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. Stir for 30 minutes, then add methyl 6-chloropyridazine-3-carboxylate (1). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

  • Synthesis of Intermediate 4: Dissolve compound 3 in a mixture of THF and water. Add a base (e.g., LiOH) and stir at room temperature for 4-6 hours. Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the carboxylic acid intermediate 4.

  • Synthesis of Final Analogs (e.g., 7A-7D): To a solution of intermediate 4 in an anhydrous solvent (e.g., DCM), add oxalyl chloride and a catalytic amount of DMF at 0 °C. Stir for 1 hour, then concentrate under reduced pressure to obtain the acid chloride. Dissolve the acid chloride in anhydrous DCM and add a solution of the desired substituted methyl anthranilate and a base (e.g., triethylamine). Stir at room temperature for 12-16 hours. Wash the reaction mixture with water and brine, then dry the organic layer. Purify the crude product by column chromatography to yield the final analog.

THP1-ISG-Luc Reporter Assay for STING Activation

This assay is used to quantify the activation of the STING pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter in human THP-1 monocytes.

Step-by-Step Protocol:

  • Cell Culture: Culture THP1-Dual™ ISG-Lucia cells (InvivoGen) according to the manufacturer's instructions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 100,000 cells per well in 180 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-methyl-1H-pyrrole-3-carbonitrile analogs) in culture medium. Add 20 µL of the diluted compounds to the respective wells. Include a positive control (e.g., SR-717) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours.

  • Luciferase Assay: After incubation, measure the luciferase activity in the cell supernatant using a suitable luciferase assay system (e.g., QUANTI-Luc™, InvivoGen) and a luminometer.

  • Data Analysis: Calculate the EC50 values by plotting the luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The 4-methyl-1H-pyrrole-3-carbonitrile scaffold represents a highly promising starting point for the development of novel therapeutics. The SAR studies highlighted in this guide, particularly in the context of STING agonism, provide a clear roadmap for the design of more potent and selective modulators. The demonstrated versatility of this scaffold across different biological targets, including the androgen receptor and inflammatory pathways, underscores its broad therapeutic potential.

Future research should focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their clinical translatability. Additionally, exploring a wider range of substitutions on the pyrrole core and the linker region may lead to the discovery of compounds with improved activity and novel mechanisms of action. The detailed protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop the next generation of drugs based on this remarkable chemical scaffold.

References

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.[2][3][4]

  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed.[5]

  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists | Request PDF. ResearchGate.[1]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.[3]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.[4]

  • Pyrrole‐3‐carboxaldehyde derivatives and SAR activity.
  • Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Sciences.[6]

  • Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis. SpringerLink.
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI.
  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). Frontiers.
  • Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. PubMed.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.
  • Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling. The Royal Society of Chemistry.
  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. IRIS.*.

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Comparative

Benchmarking the Efficiency of 4-Methyl-1H-pyrrole-3-carbonitrile Synthesis: A Comparative Guide

Introduction The 4-methyl-1H-pyrrole-3-carbonitrile scaffold is a privileged pharmacophore, serving as a critical building block for blockbuster therapeutics like the potassium-competitive acid blocker vonoprazan and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-methyl-1H-pyrrole-3-carbonitrile scaffold is a privileged pharmacophore, serving as a critical building block for blockbuster therapeutics like the potassium-competitive acid blocker vonoprazan and the anti-tubercular agent BM212[1],[2]. However, constructing this highly substituted pyrrole ring with high regioselectivity and atom economy remains a bottleneck in process chemistry. Traditional methods often rely on pre-functionalized substrates and heavy transition metals, leading to poor E-factors and scalability issues[2],[3].

As a Senior Application Scientist, I have structured this guide to objectively benchmark three distinct synthetic methodologies for the 4-methyl-1H-pyrrole-3-carbonitrile core: the classical multi-step approach, heterogeneous catalytic annulation, and a modern one-pot three-component cascade. By evaluating these routes through the lens of yield, atom economy, and operational causality, this guide provides actionable insights for drug development professionals optimizing their synthetic pipelines.

Mechanistic Pathway Visualization

SynthesisBenchmarking Target Target Scaffold: 4-Methyl-1H-pyrrole-3-carbonitrile RouteA Route A: Classical Multi-Step (Baseline) Target->RouteA RouteB Route B: Heterogeneous Annulation (Pd/C + HZSM-5) Target->RouteB RouteC Route C: 3-Component Cascade (One-Pot) Target->RouteC StepA Protection -> Formylation -> Cyanation -> Deprotection RouteA->StepA StepB Intramolecular Cyclization Shape-Selective Acid Catalysis RouteB->StepB StepC α-Hydroxyketone + Nitrile + Amine Base-Promoted Assembly RouteC->StepC ResultA Yield: ~45% Low Atom Economy StepA->ResultA ResultB Yield: >85% Recyclable Catalyst StepB->ResultB ResultC Yield: ~80% Metal-Free, High Economy StepC->ResultC

Comparison of three synthetic routes for 4-methyl-1H-pyrrole-3-carbonitrile derivatives.

Benchmarking the Synthetic Routes

Route A: Classical Multi-Step Synthesis (The Baseline)

Historically, pyrrole-3-carbonitriles were synthesized via sequential functionalization of an unsubstituted pyrrole core. This involves N-protection (e.g., with a triisopropylsilyl or TIPS group), Vilsmeier-Haack formylation, conversion to an oxime, and subsequent dehydration to the nitrile[3].

  • Causality & Limitations: The necessity of protection-deprotection cycles is driven by the high electron density of the pyrrole nitrogen, which otherwise leads to uncontrolled polymerization or undesired regioselectivity during electrophilic aromatic substitution[3]. While this route offers precise control, the reliance on stoichiometric dehydrating agents and multiple isolation steps severely degrades atom economy and overall yield.

Route B: Heterogeneous Catalytic Annulation (Pd/C + HZSM-5)

A highly scalable, eco-friendly approach utilizes commercially available HZSM-5 zeolite and Pd/C to drive the intramolecular annulation of dinitrile precursors[4].

  • Causality & Advantages: The efficiency of this route stems from the unique topology of HZSM-5. The zeolite provides shape-selective Brønsted and Lewis acid sites that stabilize the transition state of the cyclization[4]. By confining the reaction within its micropores, HZSM-5 prevents intermolecular side reactions (such as nitrile polymerization), while Pd/C facilitates necessary hydrogen transfers. This synergy results in near-quantitative yields and allows for straightforward catalyst recovery via filtration[4].

Route C: One-Pot Three-Component Cascade

The most atom-economical approach is a base-promoted cascade reaction combining an α-hydroxyketone (e.g., hydroxyacetone), a cyano compound (e.g., malonodinitrile or 3-oxobutanenitrile), and an amine or alcohol[5],[1].

  • Causality & Advantages: The addition of a base (such as t-BuONa) deprotonates the active methylene of the cyano compound, triggering a Knoevenagel condensation with the α-hydroxyketone[5]. This is immediately followed by a Michael addition and a spontaneous intramolecular cyclization[5]. Because three distinct bonds (C–C, C–O, and C–N) are formed in a single step without transition metals, this route boasts exceptional atom economy and functional group tolerance[5],[1].

Quantitative Performance Metrics

ParameterRoute A (Classical Multi-Step)Route B (HZSM-5 + Pd/C)Route C (One-Pot Cascade)
Overall Yield 40–55%85–98%75–85%
Reaction Steps 4–52 (from precursor)1 (One-pot)
Atom Economy Low (<40%)High (~75%)Very High (>85%)
Catalyst System Homogeneous / StoichiometricHeterogeneous (Recyclable)Base (t-BuONa / Piperidine)
Transition Metals Often required (Pd, Ni)Pd/C (Recyclable)Metal-free
Scalability Poor (purification heavy)Excellent (kg scale proven)Good (gram scale proven)

Validated Experimental Protocols

Protocol 1: Heterogeneous Annulation via HZSM-5 (Route B)

This protocol isolates the pyrrole core using shape-selective catalysis, ensuring high purity without chromatographic bottlenecks.

  • Catalyst Preparation: Calcine HZSM-5 at 350°C for 4 hours to activate the Brønsted acid sites. Mix mechanically with 5 wt% Pd/C.

  • Reaction Assembly: In a round-bottom flask, dissolve the dinitrile precursor (1.0 mmol) in ethanol (5 mL). Add the HZSM-5/Pd/C catalyst mixture (10 mol%).

  • Thermal Cyclization: Heat the mixture to 60°C under continuous stirring for 12–24 hours.

    • Causality: Maintaining exactly 60°C ensures optimal diffusion of the substrate into the zeolite pores to interact with the acid sites without causing thermal degradation or polymerization of the nitrile group[4].

  • Self-Validating Workup: Filter the reaction mixture hot to recover the heterogeneous catalyst. The reaction's integrity is self-validated by performing X-ray diffraction (XRD) on the recovered catalyst; an unchanged diffraction pattern confirms that the zeolite framework remained intact and no metal leaching occurred[4]. Concentrate the filtrate under reduced pressure to yield the pure pyrrole.

Protocol 2: Base-Promoted Cascade (Route C)

This protocol builds the 4-methyl-1H-pyrrole-3-carbonitrile framework from basic building blocks in a single, metal-free operation.

  • Reagent Mixing: To a Schlenk tube under a nitrogen atmosphere, add hydroxyacetone (0.6 mmol), malonodinitrile (0.3 mmol), and the desired amine/alcohol (1 mL)[5].

  • Base Addition: Introduce t-BuONa (0.6 mmol) in one portion.

    • Causality: The strong base is required to rapidly generate the nucleophilic enolate from malonodinitrile, outcompeting the undesired self-condensation of the α-hydroxyketone[5].

  • Cascade Initiation: Stir the mixture at 100°C for 12 hours.

  • Self-Validating Workup: The successful formation of the highly conjugated 4-methyl-1H-pyrrole-3-carbonitrile core is accompanied by a distinct color shift to deep yellow/orange and product precipitation[5]. Dilute with ethyl acetate, wash with brine, and purify via short-plug silica chromatography. TLC monitoring (using 5:1 petroleum ether/ethyl acetate) provides immediate visual validation of intermediate consumption, ensuring the cascade has reached completion before quenching[5].

Conclusion

For research and development teams synthesizing vonoprazan analogs or novel pyrrole-based therapeutics, moving away from classical multi-step synthesis (Route A) is imperative. Route B (Heterogeneous Annulation) stands out for industrial scale-up due to its near-quantitative yields and catalyst recyclability. Conversely, Route C (One-Pot Cascade) is the premier choice for discovery chemists requiring rapid, metal-free library generation with maximum atom economy.

References

  • Base-Promoted Three-Component Cascade Reaction of α-Hydroxy Ketones, Malonodinitrile, and Alcohols: Direct Access to Tetrasubstituted NH-Pyrroles , The Journal of Organic Chemistry,[Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines , Molecules,[Link]

  • An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5 , ChemCatChem,[Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization , The Journal of Organic Chemistry,[Link]

Sources

Validation

A Researcher's Guide to the Synthesis of 4-methyl-1H-pyrrole-3-carbonitrile: A Computational and Comparative Analysis

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The specific derivative, 4-methyl-1H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The specific derivative, 4-methyl-1H-pyrrole-3-carbonitrile, serves as a crucial building block for more complex molecules. Understanding the intricacies of its synthesis is paramount for efficient and scalable production. This guide provides an in-depth computational analysis of the reaction mechanism for its synthesis, alongside a comparative evaluation of alternative synthetic routes, supported by experimental data.

The Importance of Mechanistic Insight Through Computational Analysis

Modern synthetic chemistry is increasingly reliant on computational tools to elucidate complex reaction mechanisms. Density Functional Theory (DFT) has emerged as a powerful method for modeling reaction pathways, transition states, and energy profiles, offering insights that are often difficult to obtain through experimental means alone.[1] By understanding the energetic landscape of a reaction, we can rationalize experimental outcomes, predict the effects of catalysts and substituents, and optimize reaction conditions for improved yield and selectivity.

This guide will delve into the computational analysis of the likely synthetic routes to 4-methyl-1H-pyrrole-3-carbonitrile, providing a theoretical framework to complement practical laboratory work.

Primary Synthesis Route: A Multicomponent Approach

A prevalent and efficient method for the synthesis of polysubstituted pyrroles, including 4-methyl-1H-pyrrole-3-carbonitrile, is through multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single pot to form a complex product, are highly atom-economical and environmentally friendly.[2] A common MCR approach to this target molecule involves the reaction of an α-hydroxyketone, an oxoacetonitrile, and an amine.[3]

Reaction Mechanism: A Computationally-Informed Perspective
  • Initial Condensation: The reaction is typically acid-catalyzed. The α-hydroxyketone first undergoes condensation with the amine to form an enamine intermediate. DFT studies on the Paal-Knorr synthesis have shown that this step is crucial and that the nature of the intermediates can be complex.[1][4]

  • Michael Addition: The enamine then acts as a nucleophile and attacks the activated nitrile of the oxoacetonitrile in a Michael addition.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the aromatic pyrrole ring. Computational studies have highlighted that the cyclization step often has a high energy barrier, which can be significantly lowered by the presence of explicit water molecules or other proton shuttles.[1][4]

The following Graphviz diagram illustrates the proposed workflow for this multicomponent synthesis.

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A α-Hydroxyketone D One-Pot Reaction (Acid Catalyst) A->D B 3-Oxobutanenitrile B->D C Amine (e.g., Ammonia) C->D E Work-up & Purification D->E Crude Product F 4-methyl-1H-pyrrole-3-carbonitrile E->F Purified Product

Caption: Workflow for the multicomponent synthesis of 4-methyl-1H-pyrrole-3-carbonitrile.

Experimental Protocol: A Representative Synthesis

The following protocol is a general representation of a multicomponent synthesis of a substituted pyrrole-3-carbonitrile, adapted from literature procedures.[3]

Materials:

  • 1-(4-chlorophenyl)-2-hydroxyethan-1-one (1.0 mmol)

  • 3-oxobutanenitrile (1.0 mmol)

  • 4-chloroaniline (1.1 mmol)

  • Acetic acid (1.0 mmol)

  • Ethanol

Procedure:

  • To a solution of 1-(4-chlorophenyl)-2-hydroxyethan-1-one in ethanol, add 3-oxobutanenitrile, 4-chloroaniline, and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or gentle heating and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-3-carbonitrile.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods will need to be optimized for the synthesis of 4-methyl-1H-pyrrole-3-carbonitrile.

Alternative Synthetic Routes: A Comparative Overview

While the multicomponent approach is highly efficient, several other classical and modern methods can be employed for the synthesis of pyrrole-3-carbonitriles. Below is a comparison of some notable alternatives.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[5][6][7] This method is particularly useful for the synthesis of cyclic compounds. For the synthesis of a pyrrole ring, a suitably substituted dinitrile precursor would be required.

Computational Insights: DFT calculations have revised the classical mechanism of the Thorpe reaction, indicating an ionic pathway where the base acts as a proton shuttle.[6] These studies have also shown that non-protic solvents and electron-withdrawing groups can lower the activation barrier.[8]

The proposed mechanism for a Thorpe-Ziegler type synthesis of a pyrrole is depicted below.

Thorpe_Ziegler_Mechanism Start Succinonitrile Derivative Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Base Base Strong Base (e.g., NaH) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Iminonitrile Cyclic Iminonitrile Cyclization->Iminonitrile Tautomerization Tautomerization Iminonitrile->Tautomerization Product Aminopyrroline Intermediate Tautomerization->Product Aromatization Oxidation/ Aromatization Product->Aromatization Final_Product Pyrrole-3-carbonitrile Aromatization->Final_Product

Caption: Simplified mechanism of a Thorpe-Ziegler approach to a pyrrole-3-carbonitrile.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4]

Computational Insights: DFT studies have been instrumental in elucidating the Paal-Knorr mechanism, suggesting that the reaction proceeds through a hemiaminal intermediate, with the cyclization step being rate-determining.[1][4] These studies also highlight the catalytic role of water and hydrogen bonding in facilitating proton transfer steps.[4]

Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes, but variations of this reaction can be adapted for pyrrole synthesis.[9][10][11] The reaction typically involves a ketone, an activated nitrile, and elemental sulfur (for thiophenes) or an amine source (for pyrroles).

Computational Insights: Comprehensive DFT studies on the Gewald reaction for thiophene synthesis have shown that the reaction initiates with a Knoevenagel-Cope condensation.[12][13] A similar initial step is expected in the pyrrole analogue.

Performance Comparison of Synthetic Routes

The choice of synthetic route often depends on factors such as starting material availability, desired substitution pattern, reaction conditions, and scalability. The following table provides a qualitative comparison of the discussed methods.

Synthetic RouteKey FeaturesAdvantagesDisadvantagesComputational Feasibility
Multicomponent Reaction One-pot synthesis from simple precursors.High atom economy, operational simplicity, diverse products.[2]Optimization can be complex with multiple components.High, allows for the study of multiple competing pathways.
Thorpe-Ziegler Reaction Intramolecular cyclization of dinitriles.Effective for ring formation.[5][7]Requires synthesis of a specific dinitrile precursor.Moderate, focuses on the cyclization step.[8]
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl with an amine.Simple and reliable for many pyrroles.[4]1,4-dicarbonyl precursors may not be readily available.High, well-studied mechanism.[1][4]
Gewald-type Reaction Multicomponent reaction involving an activated nitrile.Access to highly functionalized pyrroles.[9]Can have issues with regioselectivity.High, complex mechanism with multiple intermediates.[12][13]

Conclusion

The synthesis of 4-methyl-1H-pyrrole-3-carbonitrile can be approached through various synthetic strategies, with multicomponent reactions offering a highly efficient and modern route. Computational analysis, particularly through DFT, provides invaluable insights into the reaction mechanisms, guiding the optimization of experimental conditions and the design of novel synthetic pathways. By integrating computational and experimental approaches, researchers can accelerate the development of robust and scalable syntheses for this important heterocyclic building block, ultimately facilitating the discovery and development of new therapeutic agents.

References

  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (n.d.). SpringerLink. [Link]

  • ChemInform Abstract: Multicomponent One-Pot Synthesis of Highly-Functionalized Pyrrole-3-carbonitriles in Aqueous Medium and Their Computational Study. (2025, August 6). ResearchGate. [Link]

  • Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018, October 19). Taylor & Francis Online. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal-Knorr reaction. (2021, January 7). PubMed. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018, August 24). Bentham Science. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). Nanyang Technological University. [Link]

  • Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. (2007, November 10). ACS Publications. [Link]

  • Approaches to the synthesis of 1H‐pyrrole‐3‐carbonitriles. (n.d.). ResearchGate. [Link]

  • Synthesis of 1H‐pyrrole‐3‐carbonitriles. (n.d.). ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026, March 13). ResearchGate. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). National Center for Biotechnology Information. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). MDPI. [Link]

  • Thorpe reaction. (n.d.). Wikipedia. [Link]

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. (2024, July 30). Frontiers. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). ACS Publications. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. (n.d.). ResearchGate. [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. (2022, November 14). MDPI. [Link]

  • Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (n.d.). ResearchGate. [Link]

  • Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025, October 17). Scholars Middle East Publishers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 4-Methyl-1H-pyrrole-3-carbonitrile

As a Senior Application Scientist, I recognize that managing specialized heterocyclic compounds like 4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) requires more than simply following a generic safety data sheet. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing specialized heterocyclic compounds like 4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) requires more than simply following a generic safety data sheet. This compound, frequently utilized as a building block in drug discovery and agricultural chemistry, presents unique operational challenges due to its cyano group and pyrrole ring structure.

This guide provides a self-validating, causality-driven protocol for the safe handling, containment, and disposal of 4-methyl-1H-pyrrole-3-carbonitrile, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical Hazard Profiling

Before establishing a disposal protocol, we must understand the chemical nature of the substance. 4-methyl-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic aromatic compound. The presence of the carbonitrile (-C≡N) group introduces specific toxicity risks, particularly if subjected to strong acids, which can liberate toxic hydrogen cyanide (HCN) gas.

Quantitative Hazard Data

To ensure proper PPE and environmental controls, the following quantitative and structural parameters must dictate your laboratory setup:

Property / ParameterValue / DescriptionOperational Implication
Chemical Formula C₆H₆N₂High nitrogen content; requires specific incineration conditions to prevent NOx emissions[1].
CAS Number 40167-38-2Primary identifier for hazardous waste manifesting[2].
Molecular Weight 106.13 g/mol Low molecular weight; potential for aerosolization if handled as a fine powder.
Reactivity Incompatible with strong oxidizers and strong acidsCritical: Mixing with acids may release lethal HCN gas. Segregation is mandatory[3].
Environmental Toxicity High (Aquatic)Must never be discharged into municipal wastewater or sinks[1].

Operational Handling & Segregation Protocol

The foundation of safe disposal begins at the point of use. By implementing a self-validating segregation system, laboratories can prevent dangerous cross-contamination.

Step-by-Step Handling Methodology
  • Preparation and PPE:

    • Action: Don standard nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

    • Causality: Pyrrole derivatives can cause skin sensitization and severe eye irritation. Nitrile provides an adequate barrier against incidental contact with solid particulates.

  • Engineering Controls:

    • Action: Handle the compound exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: Prevents inhalation of dust or volatile degradation products, ensuring the operator's breathing zone remains uncontaminated.

  • Primary Segregation:

    • Action: Dedicate a specific waste stream solely for "Nitrogenous Heterocyclic/Cyanide-bearing Waste."

    • Causality: Mixing this compound with acidic waste streams (e.g., standard aqueous waste containing HCl) risks the exothermic release of toxic gases[3].

Waste Segregation & Containment Workflow

To visualize the logical flow of waste management for 4-methyl-1H-pyrrole-3-carbonitrile, follow the pathway below. This ensures that solid, liquid, and contaminated consumables are routed correctly.

WasteWorkflow Start 4-Methyl-1H-pyrrole-3-carbonitrile Waste Generated Decision Waste State? Start->Decision SolidWaste Solid Waste (Powder, Crystals) Decision->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) Decision->LiquidWaste Dissolved Consumables Contaminated PPE & Consumables Decision->Consumables Contact SolidContainer Seal in HDPE Container Label: Toxic Solid SolidWaste->SolidContainer LiquidContainer Non-Acidic Solvent Carboy Label: Flammable/Toxic LiquidWaste->LiquidContainer BiohazardBag Double-bag in Chem-Resistant Bags Consumables->BiohazardBag Incineration Licensed Hazardous Waste Incineration SolidContainer->Incineration LiquidContainer->Incineration BiohazardBag->Incineration

Caption: Waste segregation and containment workflow for 4-methyl-1H-pyrrole-3-carbonitrile.

Step-by-Step Disposal Procedures

The Environmental Protection Agency (EPA) mandates that compounds of this nature be handled as hazardous waste, strictly prohibiting dilution, ground burial, or municipal discharge[1][3]. The only scientifically and legally acceptable method for terminal disposal of 4-methyl-1H-pyrrole-3-carbonitrile is high-temperature incineration[1].

Phase 1: In-Lab Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) containers for solid waste and glass or PTFE-lined carboys for solvent-dissolved waste. Causality: HDPE and PTFE are chemically inert to pyrrole derivatives, preventing container degradation and secondary leaks.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: 4-Methyl-1H-pyrrole-3-carbonitrile (Toxic, Non-Acidic)". Causality: Clear nomenclature prevents downstream mixing by EHS personnel, mitigating reaction risks.

Phase 2: EHS Transfer and Terminal Destruction
  • Secondary Containment: Transport the sealed primary containers to the central institutional waste accumulation area using secondary containment trays. Causality: Mitigates the risk of catastrophic spills during transit through public laboratory corridors.

  • High-Temperature Incineration: The institutional EHS department must contract a licensed hazardous waste disposal facility. The facility will subject the compound to high-temperature incineration (typically >1000°C) equipped with NOx scrubbers. Causality: Standard combustion of nitrogenous compounds generates toxic nitrogen oxides (NOx). Specialized incineration ensures complete thermal oxidation into harmless N₂, CO₂, and H₂O, complying with Clean Air Act standards[1][4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and human exposure.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is a dry powder, turn off local fans to prevent aerosolization.

  • Neutralization/Absorption:

    • For Solids: Do not sweep dry. Lightly mist the powder with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust, then carefully scoop into a hazardous waste container using non-sparking tools.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use combustible absorbents like sawdust.

  • Decontamination: Wash the spill area with a weak basic solution (e.g., 5% sodium carbonate) followed by soap and water. Causality: A basic environment prevents the accidental formation of HCN from any residual trace carbonitrile groups.

References

  • National Center for Biotechnology Information. "4-methyl-1H-pyrrole-3-carbonitrile | C6H6N2 | CID 3797915". PubChem. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". EPA NEPIS. Available at: [Link]

  • United States Department of Transportation (DOT). "List of Hazardous Substances and Reportable Quantities". PHMSA. Available at: [Link]

Sources

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